(S)-(+)-Ascochin
Description
(S)-(+)-Ascochin is a natural product found in Ascochyta with data available.
Structure
3D Structure
Properties
IUPAC Name |
(4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-5-6(2)17-12(16)11-9(15)3-8(14)7(4-13)10(5)11/h3-5,14-15H,2H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKIJHXPWYIGIM-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-(+)-Ascochin: A Technical Guide for Researchers
Filing ID: 10.13140/RG.2.2.24588.39045
Abstract
(S)-(+)-Ascochin is a naturally occurring isocoumarin, a class of secondary metabolites produced by fungi belonging to the Ascochyta genus. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug development, and plant pathology. It consolidates key data into structured tables and provides detailed methodologies for relevant assays. Furthermore, this guide presents visual representations of pertinent biological pathways and experimental workflows using the DOT language for Graphviz.
Chemical and Physical Properties
This compound is a chiral molecule with a defined stereochemistry that is crucial for its biological activity. Its chemical identity and key physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 935699-58-4 | [1] |
| Molecular Formula | C₁₂H₁₀O₅ | [1] |
| Molecular Weight | 234.20 g/mol | [1] |
| IUPAC Name | (4S)-3,4-dihydro-6,8-dihydroxy-4-methyl-3-methylene-1H-isochromen-1-one-5-carbaldehyde | |
| Synonyms | (4S)-(+)-Ascochin | [1] |
| Appearance | Solid | |
| Purity | ≥98% (Commercially available) | |
| Solubility | Soluble in Dichloromethane, DMSO, and Methanol |
Biological Activity
This compound is recognized primarily for its phytotoxic properties, playing a role in the pathogenesis of Ascochyta blights on various legume crops.[2] Beyond its effects on plants, it has also demonstrated antimicrobial activities.
Phytotoxicity
As a phytotoxin, this compound can induce necrotic lesions on host plants, contributing to the symptoms of Ascochyta blight. Its phytotoxic effects are believed to facilitate fungal invasion and colonization of plant tissues. The precise molecular targets within plant cells are an active area of research.
Antimicrobial Activity
This compound has shown inhibitory effects against certain bacteria and fungi. This broad-spectrum activity is characteristic of many fungal secondary metabolites that serve to outcompete other microorganisms in their ecological niche.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound from Ascochyta sp.
This protocol outlines a general procedure for the extraction and purification of this compound from fungal cultures. Optimization may be required depending on the specific Ascochyta strain and culture conditions.
Workflow for Isolation and Purification
Methodology:
-
Fungal Culture: Inoculate a suitable strain of Ascochyta sp. on a solid (e.g., Potato Dextrose Agar) or in a liquid (e.g., Potato Dextrose Broth) medium. Incubate the culture at 25°C for 2-4 weeks.
-
Extraction: Harvest the fungal mycelium and culture filtrate. Extract the combined material exhaustively with an organic solvent such as ethyl acetate.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Initial Purification: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) and pool the fractions containing the compound of interest.
-
Final Purification: Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Phytotoxicity Assay
This protocol describes a seedling growth inhibition assay to evaluate the phytotoxic effects of this compound.
Workflow for Phytotoxicity Assay
Methodology:
-
Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in distilled water or a plant growth medium. Ensure the final solvent concentration is non-toxic to the plants.
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Plant Material: Use seeds of a sensitive plant species, such as lettuce (Lactuca sativa). Surface sterilize the seeds and germinate them on moist filter paper in the dark.
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Exposure: Transfer uniformly sized seedlings to petri dishes or multi-well plates containing filter paper moistened with the test solutions or a control solution (medium with solvent).
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Incubation: Incubate the plates under controlled environmental conditions (e.g., 25°C with a 16h light/8h dark photoperiod) for 3 to 5 days.
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Data Collection: After the incubation period, measure the root and shoot length of the seedlings.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the IC₅₀ value (the concentration that causes 50% growth inhibition).
Antimicrobial Assay (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacteria and fungi using a broth microdilution method.
Workflow for Antimicrobial Assay
Methodology:
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Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform two-fold serial dilutions in a 96-well microtiter plate containing the appropriate sterile broth medium.
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Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a 0.5 McFarland standard and then dilute it to the final desired concentration in the broth.
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Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (a known antibiotic or antifungal) and a negative control (broth and inoculum without the test compound).
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Incubation: Incubate the plate at the optimal temperature for the growth of the test microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
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MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathway Interactions
While specific signaling pathways directly modulated by this compound have not been extensively elucidated, the broader class of isocoumarins is known to interact with various cellular signaling cascades. Research on structurally related compounds can provide insights into potential mechanisms of action.
A related compound, ascochlorin, also produced by Ascochyta viciae, has been shown to inhibit the STAT3 signaling cascade in hepatocellular carcinoma cells. Additionally, ascochlorin can suppress the MEK/ERK signaling pathway. Given the structural similarities, it is plausible that this compound may also interact with these or other key signaling pathways involved in cell growth, proliferation, and stress responses. Further research is warranted to investigate the specific molecular targets of this compound.
Hypothesized Signaling Pathway Interaction
Conclusion
This compound is a bioactive natural product with significant phytotoxic and antimicrobial properties. This technical guide provides foundational information and standardized protocols to facilitate further research into its mechanism of action and potential applications. The exploration of its interactions with cellular signaling pathways remains a promising area for future investigation, which could lead to the development of novel herbicides or antimicrobial agents.
References
- 1. Phytotoxic Metabolites Produced by Legume-Associated Ascochyta and Its Related Genera in the Dothideomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascochlorin, an isoprenoid antibiotic inhibits growth and invasion of hepatocellular carcinoma by targeting STAT3 signaling cascade through the induction of PIAS3 - PMC [pmc.ncbi.nlm.nih.gov]
(S)-(+)-Ascochin: A Technical Guide to its Natural Sources, Production, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-Ascochin, also known as ascochitine, is a polyketide-derived secondary metabolite produced by certain species of fungi. This compound has garnered interest within the scientific community due to its phytotoxic and antimicrobial properties. Understanding its natural origins, the organisms responsible for its production, and the biochemical pathways leading to its synthesis is crucial for harnessing its potential in various applications, including agriculture and medicine. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, producing organisms, quantitative production data, detailed experimental protocols for its isolation and characterization, and its biosynthetic pathway.
Natural Sources and Producing Organisms
This compound is primarily produced by filamentous fungi belonging to the genus Ascochyta. These fungi are often plant pathogens, causing a disease known as Ascochyta blight in various legume crops.
Primary Producing Organisms:
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Ascochyta fabae : This fungus is a significant pathogen of faba beans (Vicia faba) and is a well-documented producer of this compound.[1][2]
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Ascochyta pisi : A pathogen of peas (Pisum sativum), A. pisi is another primary source of this metabolite.[1]
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Endophytic Ascochyta sp. : An endophytic fungus isolated from Meliotus dentatus has also been reported to produce this compound, suggesting that the compound may also be found in non-pathogenic, symbiotic contexts.
While the genus Ascochyta is the principal source, the production of structurally similar polyketides in other fungal genera suggests the potential for discovering new producers of this compound or its analogs.
Quantitative Production of this compound
The yield of this compound is highly dependent on the producing organism, the culture medium, and the fermentation conditions. The production of secondary metabolites in fungi is often triggered by nutrient limitation or other stress factors.
| Producing Organism | Culture Substrate | Yield of this compound (Ascochitine) | Reference |
| Ascochyta pisi | Rice | 20-480 mg/kg | [1] |
| Ascochyta fabae | Rice | 20-480 mg/kg | [1] |
| Ascochyta pisi | Maize | Lower yields compared to rice | |
| Ascochyta fabae | Maize | Lower yields compared to rice |
Table 1: Reported yields of this compound from Ascochyta species on different solid substrates.
It is important to note that different isolates of the same fungal species can exhibit significant variability in their capacity to produce secondary metabolites. For instance, one study reported that out of sixteen isolates of A. fabae, one isolate did not produce any detectable ascochitine in vitro.
Experimental Protocols
Isolation and Purification of the Producing Organism
A pure culture of the producing fungus is essential for consistent and reproducible production of this compound.
Methodology:
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Isolation: Infected plant tissue (e.g., leaves or stems of faba bean or pea showing symptoms of Ascochyta blight) is surface-sterilized using a 10% sodium hypochlorite solution for 2-3 minutes, followed by rinsing with sterile distilled water.
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Plating: Small sections of the sterilized tissue are placed on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), amended with an antibiotic (e.g., streptomycin sulfate) to inhibit bacterial growth.
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Incubation: Plates are incubated at 20-25°C in the dark or under a 12-hour light/dark cycle to promote fungal growth and sporulation.
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Single Spore Isolation: To ensure a genetically pure culture, a single spore isolation is performed. A dilute spore suspension is prepared from the primary culture and spread onto a new agar plate. A single, germinating spore is then identified under a microscope and transferred to a fresh plate.
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Culture Maintenance: The pure fungal culture is maintained on PDA slants at 4°C for short-term storage or can be preserved long-term using methods such as cryopreservation or lyophilization.
Production of this compound in Liquid Culture
For larger-scale production and easier extraction, liquid fermentation is often preferred over solid-state fermentation.
Methodology:
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Inoculum Preparation: A small piece of agar with mycelium from a pure culture is used to inoculate a starter culture in a liquid medium such as Potato Dextrose Broth (PDB) or Czapek-Dox broth. The starter culture is incubated on a rotary shaker at 120-150 rpm and 25°C for 3-5 days.
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Production Culture: The starter culture is then used to inoculate a larger volume of the production medium. The production culture is incubated under the same conditions for 14-21 days.
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Extraction: After the incubation period, the fungal mycelium is separated from the culture broth by filtration. The culture filtrate is then extracted with an organic solvent such as ethyl acetate or chloroform. The mycelium can also be extracted separately after being dried and ground.
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Concentration: The organic solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract containing this compound.
Purification of this compound
The crude extract is a complex mixture of metabolites and requires further purification to isolate this compound.
Methodology:
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Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
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Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
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Further Purification: Fractions rich in the target compound may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water.
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Crystallization: The purified this compound can be crystallized from a suitable solvent system to obtain a highly pure compound.
Characterization of this compound
The identity and structure of the purified compound are confirmed using spectroscopic methods.
Methodology:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
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¹³C NMR: Provides information about the carbon skeleton of the molecule.
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2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete elucidation of the molecular structure.
-
Biosynthetic Pathway of this compound
This compound is a polyketide, a class of secondary metabolites synthesized by the iterative condensation of acetyl-CoA and malonyl-CoA units. The biosynthesis of ascochin in Ascochyta fabae is initiated by a polyketide synthase (PKS).
A specific non-reducing polyketide synthase (NR-PKS) gene, designated as pksAC, has been identified as being responsible for the biosynthesis of the ascochin backbone. This PKS is part of a larger biosynthetic gene cluster (BGC) containing 11 genes that are likely involved in the subsequent modification of the polyketide intermediate to form the final ascochin molecule.
The proposed biosynthetic pathway, based on the identified gene cluster and its homology to the citrinin biosynthetic pathway, is as follows:
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Polyketide Chain Assembly: The pksAC enzyme catalyzes the iterative condensation of one acetyl-CoA starter unit with four malonyl-CoA extender units to form a pentaketide intermediate.
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Post-PKS Modifications: The linear polyketide chain undergoes a series of enzymatic modifications, including cyclization, reduction, oxidation, and methylation, catalyzed by other enzymes encoded in the BGC. These modifications are responsible for the formation of the characteristic isochromanone core and the various functional groups of the ascochin molecule.
While the core PKS has been identified, the exact sequence of post-PKS enzymatic reactions and the structures of the intermediates are still under investigation.
Visualizations
Caption: Experimental workflow for the isolation, production, and characterization of this compound.
Caption: Proposed biosynthetic pathway of this compound in Ascochyta fabae.
References
- 1. Identification of a Polyketide Synthase Gene Responsible for Ascochitine Biosynthesis in Ascochyta fabae and Its Abrogation in Sister Taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Polyketide Synthase Gene Responsible for Ascochitine Biosynthesis in Ascochyta fabae and Its Abrogation in Sister Taxa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of (S)-(+)-Ascochin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-Ascochin is a secondary metabolite produced by the endophytic fungus Ascochyta sp., isolated from the plant Meliotus dentatus. This isocoumarin derivative has garnered interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate further research and development efforts.
Introduction
Endophytic fungi are a prolific source of novel bioactive natural products. The fungus Ascochyta sp., residing within the tissues of Meliotus dentatus, has been identified as a producer of unique secondary metabolites. Among these is the isocoumarin, this compound. Isocoumarins are a class of natural products known for a wide range of biological activities, making them attractive scaffolds for drug discovery. This document outlines the pioneering work on the isolation and structural elucidation of this compound.
Fungal Strain and Fermentation
The producing organism is an endophytic fungus identified as Ascochyta sp., isolated from the whole plant of Meliotus dentatus. Successful production of this compound relies on the controlled fermentation of this fungus.
Fungal Culture and Media
The Ascochyta sp. strain was cultured on a solid rice medium to promote the production of secondary metabolites.
Experimental Protocol: Fungal Culture and Fermentation
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Media Preparation: A solid medium is prepared using rice.
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Inoculation: The solid rice medium is inoculated with a pure culture of Ascochyta sp..
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Incubation: The inoculated medium is incubated under static conditions at room temperature for a period sufficient to allow for fungal growth and metabolite production.
Isolation and Purification of this compound
The isolation of this compound from the fungal culture involves a multi-step process of extraction and chromatography.
Extraction
The fungal culture grown on the solid rice medium is extracted with an organic solvent to isolate the crude mixture of secondary metabolites.
Experimental Protocol: Extraction
-
Solvent Extraction: The solid culture is macerated and extracted with ethyl acetate (EtOAc).
-
Concentration: The resulting EtOAc extract is concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic techniques to purify this compound.
Experimental Protocol: Chromatographic Purification
-
Silica Gel Column Chromatography: The crude extract is first fractionated by silica gel column chromatography using a gradient of n-hexane and ethyl acetate.
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a mixture of methanol and water.
Structural Elucidation and Characterization
The chemical structure and stereochemistry of this compound were determined using a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the key spectroscopic data used for the structural elucidation of this compound.
| Technique | Data |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass and molecular formula of the compound. |
| ¹H Nuclear Magnetic Resonance (NMR) | Reveals the proton environment in the molecule, including chemical shifts, coupling constants, and multiplicities. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Shows the number and types of carbon atoms present in the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular structure. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as carbonyls and hydroxyls. |
| Ultraviolet (UV) Spectroscopy | Provides information about the chromophores in the molecule. |
| Circular Dichroism (CD) Spectroscopy | Used in conjunction with theoretical calculations (TDDFT) to determine the absolute stereochemistry of the molecule. |
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₅ |
| Molecular Weight | 234.20 g/mol |
| Appearance | White solid |
| Optical Rotation | (+) |
Biological Activity
Preliminary biological evaluation of this compound and other metabolites isolated from the Ascochyta sp. culture was performed. The specific biological activities and quantitative data (e.g., IC₅₀ or MIC values) would be detailed in the primary research article.
Experimental Protocol: Bioassays
Standard bioassay protocols are employed to evaluate the biological activity of the purified compound. This may include assays for:
-
Antimicrobial activity (antibacterial and antifungal)
-
Cytotoxicity against various cancer cell lines
-
Enzyme inhibition
Visualizing the Workflow
The following diagrams illustrate the key workflows in the discovery and isolation of this compound.
Conclusion
The discovery of this compound from the endophytic fungus Ascochyta sp. highlights the vast potential of microorganisms in natural product research. The detailed methodologies for its isolation and characterization provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug development. Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential.
Biological activity of (S)-(+)-Ascochin fungal metabolite
An in-depth analysis of the currently available scientific literature reveals a significant gap in the specific biological activity data for the fungal metabolite (S)-(+)-Ascochin. While related compounds, such as ascochlorin, have been the subject of research, detailed studies elucidating the cytotoxic effects, impact on signaling pathways, and specific experimental protocols for this compound are not extensively documented in publicly accessible resources.
This technical guide aims to provide a foundational understanding based on the available information and draws parallels from closely related molecules to infer potential areas of interest for future research. However, it is crucial to note that the direct experimental data for this compound required for a comprehensive analysis, including quantitative data and detailed methodologies, is largely unavailable.
Chemical Profile of this compound
This compound is a chiral fungal metabolite. Its chemical structure and properties are cataloged in public databases such as PubChem. A clear understanding of its stereochemistry is vital, as the spatial arrangement of atoms in a molecule can significantly influence its biological activity. The "(S)-(+)-" designation indicates a specific stereoisomer, which may exhibit unique biological effects compared to its enantiomer or other diastereomers.
Inferred Biological Activity from Related Compounds
While direct studies on this compound are scarce, research on the related compound ascochlorin offers some insights into potential biological activities. Ascochlorin has demonstrated notable anticancer properties, and it is plausible that this compound could share some of these characteristics due to structural similarities.
Potential Cytotoxic Activity
Ascochlorin has been shown to exhibit selective cytotoxicity against various cancer cell lines. This activity is often evaluated using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. Should research on this compound be undertaken, similar methodologies would likely be employed to determine its cytotoxic potential and to calculate key quantitative metrics like the half-maximal inhibitory concentration (IC50).
Potential Effects on Signaling Pathways
Investigations into ascochlorin have revealed its ability to modulate critical cellular signaling pathways involved in cancer progression. For instance, ascochlorin has been reported to suppress the activity of the transcription factor AP-1 and to inhibit the STAT3 signaling cascade. These pathways are crucial for cell proliferation, survival, and apoptosis. Future studies on this compound would likely involve exploring its impact on these and other relevant signaling pathways.
A hypothetical signaling pathway that could be investigated for this compound's mechanism of action is depicted below. This diagram illustrates a potential cascade of events leading to apoptosis, based on the known activities of related compounds.
Caption: Hypothetical STAT3 signaling pathway potentially targeted by this compound.
Proposed Experimental Protocols for Future Research
To elucidate the biological activity of this compound, a systematic experimental approach is necessary. The following outlines key experimental protocols that would be essential for a thorough investigation.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the cytotoxic effect of this compound on various cell lines, particularly cancer cells.
-
Methodology:
-
Cell Culture: Culture selected cancer and non-cancerous cell lines in appropriate media and conditions.
-
Treatment: Treat cells with a range of concentrations of this compound for specific time points (e.g., 24, 48, 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of this compound on the expression and activation of key proteins in signaling pathways like STAT3.
-
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific to target proteins (e.g., STAT3, p-STAT3, GAPDH as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
A generalized workflow for such an investigation is presented below.
Caption: Experimental workflow for investigating the biological activity of this compound.
Conclusion and Future Directions
The fungal metabolite this compound represents a molecule of interest for which the biological activity remains largely unexplored. Based on the activity of the related compound ascochlorin, it is hypothesized that this compound may possess anticancer properties through the induction of apoptosis and modulation of key signaling pathways.
To validate these hypotheses, rigorous scientific investigation is required. The experimental protocols outlined in this guide provide a roadmap for future research to systematically characterize the biological effects of this compound. Such studies are essential to unlock the potential therapeutic applications of this natural product and to provide the scientific community with the much-needed data to advance the field of drug discovery from fungal metabolites. The lack of current data underscores a significant opportunity for novel research in this area.
(S)-(+)-Ascochin: A Technical Guide to its Speculated Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-Ascochin, also known as Ascochlorin, is a natural product that has demonstrated significant anti-cancer properties. This technical guide provides an in-depth exploration of its speculated mechanism of action, focusing on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the involved signaling cascades and workflows. The information presented is intended to support further research and drug development efforts centered on this promising compound.
Core Speculated Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
The primary anti-neoplastic activity of this compound is attributed to its potent inhibition of the STAT3 signaling cascade. STAT3 is a transcription factor that, when constitutively activated, plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis. This compound has been shown to abrogate both constitutive and inducible STAT3 activation in hepatocellular carcinoma (HCC) cells[1][2].
The mechanism of STAT3 inhibition by this compound is multi-faceted and involves targeting key upstream kinases and inducing an endogenous inhibitor:
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Inhibition of Upstream Kinases: this compound significantly suppresses the phosphorylation, and thus the activation, of Janus kinases (JAK1 and JAK2) and Src kinase[1]. These kinases are critical for the phosphorylation of STAT3 at the tyrosine 705 residue, a necessary step for its dimerization, nuclear translocation, and DNA binding activity.
-
Induction of PIAS3: The compound induces the expression of the Protein Inhibitor of Activated STAT3 (PIAS3)[1][2]. PIAS3 is a negative regulator that binds to activated STAT3, preventing it from binding to DNA and thereby inhibiting the transcription of its target genes.
This dual action of inhibiting STAT3 activation and promoting its negative regulation leads to the downregulation of various STAT3-regulated gene products involved in cell proliferation (e.g., cyclin D1), anti-apoptosis (e.g., Bcl-2, Mcl-1), and invasion (e.g., MMP-9).
Quantitative Data
While specific IC50 values for the direct inhibition of STAT3, JAK1, JAK2, and Src kinases by this compound are not extensively reported in the primary literature, the following tables summarize the effective concentrations and observed effects on cancer cell lines.
Table 1: Effect of this compound on STAT3 Signaling and Cell Viability
| Parameter | Cell Line(s) | Concentration | Effect | Reference |
| STAT3 Phosphorylation (Tyr705) | HepG2, HCCLM3, Huh7 | 50 µM | Substantial suppression | |
| STAT3-DNA Binding Activity | HepG2, HCCLM3 | 50 µM | Abrogation | |
| STAT3-Dependent Reporter Gene Expression | HepG2 | 10-50 µM | Dose-dependent suppression | |
| JAK1 Phosphorylation | HepG2 | 50 µM | Time-dependent reduction | |
| JAK2 Phosphorylation | HepG2 | 50 µM | Time-dependent reduction | |
| Src Phosphorylation | HepG2 | 50 µM | Time-dependent reduction | |
| PIAS3 Expression | HepG2 | 50 µM | Induction | |
| Cell Viability | HepG2, HCCLM3, Huh7 | 50 µM | Significant inhibition | |
| Cell Migration | HepG2, HCCLM3 | 50 µM | Significant suppression |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the speculated signaling pathway of this compound and the workflows for key experimental procedures.
References
- 1. Ascochlorin, an isoprenoid antibiotic inhibits growth and invasion of hepatocellular carcinoma by targeting STAT3 signaling cascade through the induction of PIAS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascochlorin, an isoprenoid antibiotic inhibits growth and invasion of hepatocellular carcinoma by targeting STAT3 signaling cascade through the induction of PIAS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Spectroscopic Analysis of (S)-(+)-Ascochin: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of natural products is paramount. (S)-(+)-Ascochin, a fungal metabolite with potential biological activities, presents a key subject for such analysis. This technical guide provides a detailed overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—essential for the characterization of this compound.
This document compiles and presents the available spectroscopic data for this compound in a structured format, details the experimental protocols for acquiring such data, and provides a visual workflow for the spectroscopic analysis of natural products.
Spectroscopic Data of this compound
The structural elucidation of this compound, with the molecular formula C₁₂H₁₀O₅, relies on the combined interpretation of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data. The following tables summarize the key quantitative data obtained from these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard, typically tetramethylsilane (TMS).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.35 | s | CHO | |
| 6.45 | s | H-7 | |
| 5.40 | d | 1.5 | =CH₂ (trans) |
| 5.25 | d | 1.5 | =CH₂ (cis) |
| 4.80 | q | 7.0 | H-4 |
| 1.55 | d | 7.0 | 4-CH₃ |
Solvent: CDCl₃. Data sourced from Okuno et al.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 193.0 | CHO |
| 165.0 | C-1 |
| 163.5 | C-8 |
| 161.0 | C-6 |
| 145.0 | C-3 |
| 110.0 | C-4a |
| 105.0 | C-5 |
| 102.0 | C-7 |
| 100.0 | =CH₂ |
| 75.0 | C-4 |
| 20.0 | 4-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.
Table 3: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 234 | [M]⁺ (Molecular Ion) |
Note: The molecular weight of this compound (C₁₂H₁₀O₅) is 234.20 g/mol . The expected molecular ion peak in the mass spectrum would be at m/z 234.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers (cm⁻¹).
Table 4: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretch (phenolic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (lactone) |
| ~1680 | C=O stretch (aldehyde) |
| ~1620, ~1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (lactone/phenol) |
Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of natural product isolates like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for calibration (0 ppm).
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each carbon atom.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Sample Introduction: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).
-
Ionization: The sample molecules are ionized using an appropriate technique. Common methods for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass is determined to aid in molecular formula confirmation.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.
-
Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the pure KBr pellet is recorded.
-
Data Acquisition: The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded. The instrument measures the amount of infrared radiation transmitted through the sample at each wavenumber.
-
Data Presentation: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Visualizing the Spectroscopic Workflow
To provide a clear overview of the process of obtaining and interpreting spectroscopic data for a natural product, the following workflow diagram has been generated using Graphviz.
The Architecture of Isocoumarin Biosynthesis in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocoumarins, a diverse class of polyketide secondary metabolites produced by fungi, have garnered significant attention in the scientific community due to their wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding the intricate biosynthetic pathways leading to their formation is paramount for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of isocoumarins in fungi, detailing the key enzymatic players, precursor molecules, and regulatory mechanisms. It consolidates quantitative data from various studies into structured tables for comparative analysis and presents detailed experimental protocols for key methodologies used to elucidate these pathways. Furthermore, this guide utilizes Graphviz visualizations to illustrate the complex molecular machinery and experimental workflows, offering a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
Isocoumarins are a class of 1H-2-benzopyran-1-one derivatives characterized by a lactone ring fused to a benzene ring.[1] Their structural diversity, arising from different substitution patterns on the core scaffold, contributes to their broad spectrum of biological activities.[1][2] The biosynthesis of these fascinating molecules in fungi primarily follows the polyketide pathway, a conserved metabolic route for the production of a vast array of natural products.[3][4]
The core of isocoumarin biosynthesis is orchestrated by large, multifunctional enzymes known as Polyketide Synthases (PKSs). Fungal isocoumarins are typically synthesized by Type I PKSs, which are single, large proteins containing multiple catalytic domains. These enzymes utilize simple precursor molecules, primarily acetyl-CoA and malonyl-CoA, to construct the polyketide backbone through a series of iterative condensation reactions. Subsequent modifications by tailoring enzymes, such as oxidoreductases, methyltransferases, and cyclases, lead to the vast structural diversity observed in this class of compounds.
This guide will delve into the fundamental steps of isocoumarin biosynthesis, from the initial loading of precursor units onto the PKS to the final cyclization and tailoring reactions that yield the mature isocoumarin scaffold. We will also explore the experimental techniques that have been instrumental in unraveling these complex pathways and provide detailed protocols to aid researchers in their own investigations.
The Core Biosynthetic Pathway
The biosynthesis of isocoumarins in fungi is a multi-step process initiated by a non-reducing polyketide synthase (NR-PKS) or a partially reducing PKS (PR-PKS). The general pathway can be broken down into three main stages: initiation, elongation, and termination/cyclization, followed by post-PKS modifications.
A fundamental step in the biosynthesis of many fungal isocoumarins is the formation of 6-methylsalicylic acid (6-MSA) by the 6-MSA synthase (6-MSAS). This enzyme utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. The resulting tetraketide chain undergoes cyclization and aromatization to yield 6-MSA.
The general architecture of a fungal isocoumarin PKS typically includes a starter unit-ACP transacylase (SAT) domain, a ketosynthase (KS) domain, a malonyl-CoA:ACP transacylase (MAT) domain, a product template (PT) domain, and one or more acyl carrier protein (ACP) domains. A thioesterase (TE) or a Claisen-type cyclase (CLC) domain is often found at the C-terminus and is responsible for releasing the polyketide chain and catalyzing its cyclization.
Case Study: Fusamarin Biosynthesis in Fusarium mangiferae
The biosynthesis of fusamarins, a class of dihydroisocoumarins from Fusarium mangiferae, is a well-characterized example of a fungal isocoumarin pathway. The fusamarin biosynthetic gene cluster (BGC) contains a highly reducing PKS (HR-PKS), FmPKS8 (also known as FmFMN1), along with three other key enzymes. The biosynthesis is initiated by the loading of a starter unit, followed by several rounds of elongation and reductive modifications catalyzed by the KS, AT, dehydratase (DH), ketoreductase (KR), and enoyl reductase (ER) domains within the HR-PKS. The final product is then released and cyclized.
Experimental Protocols
The elucidation of isocoumarin biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. This section provides detailed protocols for some of the key experimental approaches.
Fungal Cultivation for Isocoumarin Production
Optimizing culture conditions is crucial for inducing the production of secondary metabolites.
Protocol 3.1.1: Liquid Culture for Isocoumarin Production
-
Media Preparation: Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) medium. For example, GYT medium (1% glucose, 0.1% yeast extract, 0.2% peptone, 0.2% crude sea salt).
-
Inoculation: Inoculate the sterile liquid medium with fungal spores or mycelial plugs from a fresh agar plate culture.
-
Incubation: Incubate the culture in a shaker incubator at a controlled temperature (typically 25-28°C) and agitation speed (e.g., 150-180 rpm) for a period ranging from 7 to 28 days, depending on the fungal species and the target compound.
-
Extraction: After incubation, separate the mycelia from the culture broth by filtration. Extract the culture broth with an organic solvent such as ethyl acetate. The mycelia can also be extracted separately, often after being freeze-dried and ground.
-
Analysis: Concentrate the organic extract under reduced pressure and analyze the crude extract for the presence of isocoumarins using techniques like HPLC or LC-MS.
Protocol 3.1.2: Solid-State Fermentation
-
Substrate Preparation: Use a solid substrate such as rice or wheat bran. For a rice medium, mix 100 g of rice with 100-120 mL of distilled water in an Erlenmeyer flask and autoclave.
-
Inoculation: Inoculate the sterile solid substrate with a spore suspension or mycelial plugs.
-
Incubation: Incubate the flasks under static conditions at a controlled temperature (e.g., 25-28°C) for 2-4 weeks.
-
Extraction: After incubation, break up the solid culture and extract with a suitable organic solvent (e.g., ethyl acetate or methanol) with shaking for several hours.
-
Analysis: Filter the extract, concentrate it, and analyze for isocoumarin production.
Heterologous Expression of PKS Genes in Aspergillus nidulans
Heterologous expression is a powerful tool to characterize the function of PKS genes and their corresponding biosynthetic pathways, especially for those that are silent under laboratory conditions.
Protocol 3.2.1: Protoplast-Mediated Transformation of Aspergillus nidulans
-
Vector Construction: Clone the PKS gene of interest into an Aspergillus expression vector, often under the control of an inducible promoter like the alcA promoter.
-
Protoplast Preparation: a. Grow the recipient A. nidulans strain in liquid minimal medium to the mid-log phase. b. Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl). c. Resuspend the mycelia in an enzymatic solution containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in the osmotic stabilizer. d. Incubate at 30°C with gentle shaking until a sufficient number of protoplasts are released. e. Separate the protoplasts from the mycelial debris by filtering through sterile glass wool. f. Wash the protoplasts with the osmotic stabilizer and then with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).
-
Transformation: a. Resuspend the protoplasts in STC buffer. b. Add the plasmid DNA to the protoplast suspension. c. Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate on ice. d. Plate the transformation mixture onto selective regeneration agar plates.
-
Selection and Analysis: a. Incubate the plates at 37°C until transformants appear. b. Isolate the transformants and confirm the integration of the target gene by PCR. c. Cultivate the confirmed transformants under inducing conditions and analyze the culture extracts for the production of the expected isocoumarin.
Stable Isotope Labeling Studies
Stable isotope labeling is a definitive method to trace the biosynthetic origins of the carbon and hydrogen atoms in a natural product.
Protocol 3.3.1: Feeding of 13C-Labeled Precursors
-
Culture Preparation: Grow the fungal strain in a suitable liquid medium until secondary metabolism is initiated.
-
Precursor Preparation: Prepare a sterile solution of the 13C-labeled precursor, such as [1-¹³C]acetate, [1,2-¹³C₂]acetate, or [U-¹³C₆]glucose.
-
Feeding: Add the labeled precursor to the fungal culture. The feeding can be done in a single dose or in multiple pulses over a period of time. For example, in the study of canescin biosynthesis, labeled precursors were administered in a batch-wise method over 5 days of incubation.
-
Incubation and Harvest: Continue the incubation for a period sufficient to allow incorporation of the label into the target isocoumarin. Then, harvest the culture and extract the metabolites as described previously.
-
Purification and Analysis: Purify the isocoumarin of interest using chromatographic techniques (e.g., column chromatography, HPLC).
-
NMR Analysis: Analyze the purified labeled isocoumarin by ¹³C NMR spectroscopy. The enrichment of specific carbon signals and the presence of ¹³C-¹³C coupling patterns will reveal the incorporation of the labeled precursor and provide insights into the assembly of the polyketide chain.
Quantitative Data
The following tables summarize quantitative data related to isocoumarin production and the biological activities of selected compounds.
Table 1: Production Titers of Selected Fungal Isocoumarins
| Isocoumarin | Producing Fungus | Culture Condition | Titer | Reference |
| Fusamarins | Fusarium mangiferae | ICI medium (low nitrogen) | Not specified | |
| Bikaverin | Fusarium fujikuroi | Not specified | >1 g/L | |
| Citreoisocoumarin | Penicillium citrinum | Not specified | Not specified | |
| Canescin | Aspergillus malignus | Not specified | Not specified |
Table 2: Biological Activity of Selected Isocoumarins
| Isocoumarin | Biological Activity | Target/Assay | IC₅₀ / MIC | Reference |
| Fusamarins | Cytotoxicity | Human cancer cell lines | 1-50 µM | |
| Diorcinol | Antimicrobial | Not specified | Not specified | |
| Quinolactacin A | Not specified | Not specified | Not specified | |
| Various Isocoumarins | Antifungal | Cryptococcus neoformans, Candida albicans | MIC: 200 µg/mL | |
| Isocoumarin Derivatives | Antibacterial | Ralstonia solanacearum, Agrobacterium tumefaciens | MIC: 12.5-50 µg/mL |
Conclusion
The biosynthesis of isocoumarins in fungi is a testament to the elegance and efficiency of microbial secondary metabolism. The modular nature of polyketide synthases, combined with the diverse array of tailoring enzymes, allows for the production of a vast number of structurally and functionally distinct molecules from simple building blocks. The experimental strategies outlined in this guide, from classical feeding studies to modern genetic and analytical techniques, have been instrumental in dissecting these intricate pathways.
For researchers in drug development, a thorough understanding of isocoumarin biosynthesis opens up exciting possibilities for the discovery and production of novel therapeutic agents. By manipulating the biosynthetic machinery through genetic engineering, it is feasible to generate novel isocoumarin derivatives with improved pharmacological properties. Furthermore, the elucidation of these pathways provides a roadmap for the total synthesis of these valuable natural products. As we continue to explore the vast and largely untapped chemical diversity of the fungal kingdom, the principles and methodologies described herein will undoubtedly play a pivotal role in the future of natural product research and drug discovery.
References
- 1. Biosynthesis of canescin, a metabolite of Aspergillus malignus: incorporation of methionine, acetate, succinate, and isocoumarin precursors, labelled with deuterium and carbon-13 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of the Isocoumarin Derivatives Fusamarins is Mediated by the PKS8 Gene Cluster in Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
(S)-(+)-Ascochin literature review and historical data
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-(+)-Ascochin is a naturally occurring isocoumarin, a class of secondary metabolites produced by fungi, notably from the Ascochyta species. Isocoumarins as a group are recognized for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. However, a comprehensive review of the available scientific literature reveals that while the chemical structure and origin of this compound are established, detailed public data regarding its specific quantitative biological activities, mechanisms of action, and explicit experimental protocols are not extensively documented. This guide provides a summary of the known information and identifies critical knowledge gaps for future research.
Introduction and Historical Context
This compound is a chiral organic compound belonging to the isocoumarin family. It has been isolated from fungal species, particularly endophytic fungi such as Ascochyta sp.[1]. The broader class of isocoumarins has been a subject of interest in natural product chemistry for decades due to their structural diversity and significant therapeutic potential.[2][3]. While related compounds like Ascochlorin have been studied for their specific inhibitory effects on mitochondrial complexes, such detailed mechanistic insights for this compound are not yet available in the public domain.[4].
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are well-documented, providing a foundation for any further experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₅ | [5] |
| Molecular Weight | 234.20 g/mol | |
| IUPAC Name | (4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde | |
| CAS Number | 935699-58-4 | |
| Appearance | Solid | |
| Solubility | Soluble in Dichloromethane, DMSO, Methanol | |
| Synonyms | (4S)-(+)-Ascochin, Ascochin |
Biological Activity: A Qualitative Overview
This compound has been identified as a bioactive fungal metabolite. Early studies demonstrated its activity in agar diffusion assays against a range of microorganisms.
-
Antibacterial: Active against Bacillus megaterium.
-
Antifungal: Active against the plant pathogenic fungus Microbotryum violaceum.
-
Algicidal: Active against the alga Chlamydomonas fusca.
These initial findings, where activity was observed at a concentration of 0.5 mg/disc, are promising.. However, they are qualitative in nature. To advance this compound as a potential therapeutic lead, rigorous quantitative assessment is necessary. This includes determining Minimum Inhibitory Concentration (MIC) values for antimicrobial activity and half-maximal inhibitory concentration (IC₅₀) values against various human cancer cell lines. Unfortunately, specific MIC and IC₅₀ data for this compound are not available in the reviewed literature.
Knowledge Gaps and Future Directions
The primary challenge in creating a comprehensive technical guide for this compound is the significant lack of detailed, publicly available data. The core requirements for an in-depth whitepaper—quantitative biological data, detailed experimental protocols, and elucidated mechanisms of action—remain largely unfulfilled.
Quantitative Data
There is a critical need for studies that quantify the biological activity of this compound. Future research should focus on:
-
Antimicrobial Susceptibility Testing: Determining MIC values against a broad panel of clinically relevant bacteria and fungi.
-
Cytotoxicity Screening: Establishing IC₅₀ values against a variety of human cancer cell lines to identify potential anticancer effects.
-
Enzyme Inhibition Assays: Screening against key enzymatic targets (e.g., kinases, proteases) to uncover potential mechanisms of action.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific research. The following protocols are needed:
-
Isolation and Purification: A step-by-step protocol for the isolation of this compound from fungal cultures (Ascochyta sp.), including culture conditions, extraction solvents, and chromatographic purification methods. While a protocol for isolating the Ascochyta rabiei fungus exists, a specific protocol for purifying the compound is required..
-
Total Synthesis: A validated, multi-step chemical synthesis route would enable the production of larger quantities for extensive biological testing and the creation of analogues for structure-activity relationship (SAR) studies.
Mechanism of Action and Signaling Pathways
Understanding how a compound exerts its biological effect is crucial for drug development. Currently, there is no information on the molecular targets or signaling pathways modulated by this compound. Future research should investigate:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, or genetic screening to identify the specific protein(s) that this compound binds to.
-
Pathway Analysis: Once a target is identified, subsequent studies can map the downstream signaling cascade affected by the compound's activity. This would enable the creation of pathway diagrams, as requested.
Conclusion
This compound represents a potentially valuable natural product scaffold that is currently underexplored. While its basic chemical identity and qualitative bioactivity are known, the detailed quantitative data and mechanistic understanding required by researchers and drug development professionals are absent from the accessible scientific literature. The outlined knowledge gaps provide a clear roadmap for future research that could elevate this compound from a mere catalogued metabolite to a promising lead compound for therapeutic development. Further investigation is essential to unlock its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
(S)-(+)-Ascochin: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-Ascochin, a naturally occurring isocoumarin derivative isolated from fungi of the Ascochyta genus, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core biological activities, putative mechanisms of action, and relevant experimental data. While specific quantitative data for this compound remains limited in publicly available literature, this document consolidates information on related compounds and provides detailed experimental protocols to guide future research and development efforts. The information presented herein is intended to serve as a foundational resource for researchers exploring the therapeutic utility of this and similar natural products.
Introduction
This compound, with the chemical formula C₁₂H₁₀O₅, is a chiral organic compound belonging to the isocoumarin class of secondary metabolites.[1] Isocoumarins, and the structurally related ascochlorin analogues, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] This has prompted investigations into the therapeutic potential of this compound. This guide summarizes the available data and provides a framework for its further scientific exploration.
Potential Therapeutic Applications
Based on the biological activities observed in the broader class of isocoumarins and related fungal metabolites, the primary therapeutic applications for this compound are hypothesized to be in oncology and infectious diseases.
Anticancer Activity
Antimicrobial Activity
This compound has been reported to be active against the bacterium Bacillus megaterium, the plant pathogenic fungus Microbotryum violaceum, and the alga Chlamydomonas fusca in agar diffusion assays when used at a concentration of 0.5 mg/disc. This suggests a potential for broader antimicrobial applications, although specific Minimum Inhibitory Concentration (MIC) values against a wider range of clinically relevant pathogens have not been reported.
Quantitative Data
A comprehensive literature search did not yield specific IC₅₀ or MIC values for this compound. The following table is provided as a template for researchers to populate as data becomes available. For context, data on related compounds is often in the micromolar (µM) range for anticancer activity and micrograms per milliliter (µg/mL) for antimicrobial activity.
Table 1: Anticancer Activity of this compound (Hypothetical Data Structure)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| e.g., MCF-7 | Breast Adenocarcinoma | Data Not Available | |
| e.g., A549 | Lung Carcinoma | Data Not Available | |
| e.g., HepG2 | Hepatocellular Carcinoma | Data Not Available |
Table 2: Antimicrobial Activity of this compound (Hypothetical Data Structure)
| Organism | Type | MIC (µg/mL) | Reference |
| e.g., Staphylococcus aureus | Gram-positive Bacteria | Data Not Available | |
| e.g., Escherichia coli | Gram-negative Bacteria | Data Not Available | |
| e.g., Candida albicans | Fungus | Data Not Available |
Signaling Pathways and Mechanism of Action
The precise molecular targets and signaling pathways modulated by this compound have not been fully elucidated. However, studies on the related compound ascochlorin provide valuable insights into potential mechanisms.
Inhibition of the STAT3 Signaling Pathway
Ascochlorin has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade in hepatocellular carcinoma cells. This is achieved through the upregulation of Protein Inhibitor of Activated STAT3 (PIAS3). The inhibition of STAT3, a key regulator of cell proliferation and survival, is a promising strategy in cancer therapy.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (S)-(+)-Ascochin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The core structure of Ascochin features a substituted isochromanone ring system. The proposed synthesis involves a convergent strategy, where key fragments are synthesized separately and then coupled to construct the final molecule. This approach allows for flexibility in the synthesis of various analogs by modifying the individual fragments.
Proposed Retrosynthetic Analysis
The proposed retrosynthetic analysis for (S)-(+)-Ascochin involves disconnecting the molecule into two key fragments: a chiral cyclohexenone derivative and a substituted aromatic piece. This strategy is adapted from the successful total synthesis of (-)-Ascochlorin.
Caption: Proposed retrosynthetic analysis of this compound.
Experimental Protocols
The following protocols are proposed for the synthesis of this compound based on analogous transformations.
Synthesis of the Chiral Cyclohexenone Fragment
This multi-step synthesis starts from a commercially available chiral precursor to establish the stereocenter.
Step 1: Enantioselective Michael Addition
-
Reaction: Addition of an appropriate nucleophile to a prochiral enone in the presence of a chiral catalyst.
-
Protocol: To a solution of 2-methyl-2-cyclohexen-1-one (1.0 eq) in anhydrous toluene (0.2 M) at -20 °C is added the chiral catalyst (e.g., a proline-derived catalyst, 0.1 eq). The nucleophile (e.g., a dialkylzinc reagent, 1.2 eq) is then added dropwise over 30 minutes. The reaction is stirred at -20 °C for 24 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Step 2: Introduction of the Side Chain
-
Reaction: Alkylation of the enolate generated from the product of Step 1.
-
Protocol: To a solution of the chiral ketone from Step 1 (1.0 eq) in anhydrous THF (0.1 M) at -78 °C is added a strong base (e.g., LDA, 1.1 eq). The mixture is stirred for 1 hour at -78 °C, followed by the addition of an appropriate electrophile (e.g., prenyl bromide, 1.2 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NaHCO3 and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The residue is purified by column chromatography.
Synthesis of the Substituted Aryl Grignard Reagent
Step 1: Protection of the Aldehyde
-
Reaction: Protection of the aldehyde group of 2,5-dihydroxy-3-methylbenzaldehyde as an acetal.
-
Protocol: A solution of 2,5-dihydroxy-3-methylbenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid in toluene (0.5 M) is heated to reflux with a Dean-Stark trap for 4 hours. The reaction mixture is cooled to room temperature, washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4, and concentrated to give the protected aldehyde, which is used in the next step without further purification.
Step 2: Formation of the Grignard Reagent
-
Reaction: Formation of an aryl Grignard reagent from the corresponding aryl bromide.
-
Protocol: To a suspension of magnesium turnings (1.5 eq) in anhydrous THF (0.2 M) under an argon atmosphere is added a crystal of iodine. A solution of the brominated protected aromatic compound (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred at room temperature for 2 hours until the magnesium is consumed. The resulting Grignard reagent is used immediately in the coupling step.
Coupling and Final Steps
Step 1: Grignard Addition
-
Reaction: Addition of the aryl Grignard reagent to the chiral cyclohexenone fragment.
-
Protocol: The solution of the Grignard reagent from section 3.2 is added dropwise to a solution of the chiral cyclohexenone from section 3.1 (0.9 eq) in anhydrous THF (0.1 M) at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over Na2SO4, and concentrated. The product is purified by flash chromatography.
Step 2: Deprotection and Cyclization
-
Reaction: Acid-catalyzed deprotection of the acetal and subsequent intramolecular cyclization to form the isochromanone core.
-
Protocol: The product from the Grignard addition (1.0 eq) is dissolved in a mixture of THF and 1 M HCl (2:1, 0.1 M). The solution is stirred at room temperature for 6 hours. The reaction is then neutralized with saturated aqueous NaHCO3 and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over MgSO4, and concentrated. The crude product is purified by column chromatography to yield this compound.
Quantitative Data
The following table summarizes expected yields for the key synthetic steps based on analogous reactions reported in the literature for similar compounds. Actual yields may vary.
| Step | Reaction Type | Starting Material | Product | Expected Yield (%) |
| 3.1, Step 1 | Enantioselective Michael | 2-methyl-2-cyclohexen-1-one | Chiral 3-substituted cyclohexanone | 85-95 |
| 3.1, Step 2 | Enolate Alkylation | Chiral 3-substituted cyclohexanone | Chiral cyclohexenone fragment | 70-80 |
| 3.2, Step 1 | Acetal Protection | 2,5-dihydroxy-3-methylbenzaldehyde | Protected aromatic aldehyde | >95 |
| 3.3, Step 1 | Grignard Addition | Chiral cyclohexenone & Aryl Grignard | Coupled product | 60-70 |
| 3.3, Step 2 | Deprotection/Cyclization | Coupled product | This compound | 75-85 |
Spectroscopic Data for this compound (Predicted)
-
¹H NMR (CDCl₃, 500 MHz): δ (ppm) values are expected in the aromatic region (6.5-7.5 ppm), for the methoxy group (~3.8 ppm), methyl groups (~1.0-2.2 ppm), and methylene/methine protons of the cyclohexene and isochromanone rings.
-
¹³C NMR (CDCl₃, 125 MHz): δ (ppm) values are expected for the carbonyl carbon (~170 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons (20-80 ppm).
-
Mass Spectrometry (HRMS): Calculated m/z for the molecular ion [M+H]⁺.
Biological Activity and Signaling Pathways
Ascochin and its analogs have been investigated for a range of biological activities. A closely related compound, Ascochlorin, has been shown to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.
The proposed mechanism of action involves the inhibition of STAT3 phosphorylation and dimerization, which prevents its translocation to the nucleus and subsequent transcription of target genes involved in tumorigenesis.
Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.
Synthesis of Analogs
The convergent synthetic strategy allows for the synthesis of a variety of analogs by modifying the starting materials for the two key fragments.
-
Aromatic Ring Analogs: By using different substituted benzaldehydes as starting materials for Fragment B, analogs with modified substitution patterns on the aromatic ring can be synthesized. This allows for the exploration of the structure-activity relationship (SAR) related to the electronic and steric properties of this part of the molecule.
-
Cyclohexenone Analogs: Modification of the cyclohexenone fragment (Fragment A) can be achieved by using different enones or by introducing different side chains during the alkylation step. This enables the study of how changes in the lipophilicity and stereochemistry of this fragment affect biological activity.
Conclusion
The provided application notes and protocols outline a plausible and efficient strategy for the total synthesis of this compound and its analogs. While based on the successful synthesis of related natural products, these protocols offer a solid foundation for researchers to produce these compounds for further biological evaluation. The potential of Ascochin and its derivatives as modulators of the STAT3 signaling pathway makes them attractive targets for drug discovery programs, particularly in the area of oncology. Further research is warranted to confirm the proposed synthetic route and to fully elucidate the therapeutic potential of this class of molecules.
References
Application Notes and Protocols for (S)-(+)-Ascochin Cytotoxicity Assay in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-(+)-Ascochin is a fungal metabolite that has demonstrated potential as an anticancer agent. It has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. The primary mechanism of action for Ascochin's cytotoxic effects is the suppression of the STAT3 signaling cascade.[1][2] This document provides detailed protocols for assessing the cytotoxicity of this compound against cancer cell lines using three common colorimetric assays: MTT, SRB, and LDH.
Key Experimental Assays
Three distinct yet complementary assays are detailed below to provide a comprehensive assessment of this compound's cytotoxic and cytostatic effects.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. It provides a measure of total biomass and is an effective method for assessing cell density.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium. It is a reliable indicator of compromised cell membrane integrity and cytotoxicity.
Experimental Protocols
General Cell Culture Conditions
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., HepG2, HCCLM3, Huh7 for hepatocellular carcinoma).
-
Culture Medium: Use the recommended medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
SRB Assay Protocol
This protocol is based on established SRB assay methods.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete culture medium
-
Trichloroacetic acid (TCA), cold 50% (wt/vol)
-
SRB solution (0.04% wt/vol in 1% acetic acid)
-
1% acetic acid
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.
-
SRB Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 565 nm.
LDH Cytotoxicity Assay Protocol
This protocol follows the principles of standard LDH release assays.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare the following controls as per the kit instructions:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis buffer provided in the kit)
-
No-cell background control (medium only)
-
-
Supernatant Transfer: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit protocol) to each well of the new plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (as per the kit protocol) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison. The IC50 value (the concentration of a drug that gives half-maximal response) is a key metric.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (48h Incubation)
| Cell Line | Assay | IC50 (µM) |
| HepG2 | MTT | Insert Value |
| SRB | Insert Value | |
| LDH (% Cytotoxicity) | Insert Value | |
| HCCLM3 | MTT | Insert Value |
| SRB | Insert Value | |
| LDH (% Cytotoxicity) | Insert Value | |
| Huh7 | MTT | Insert Value |
| SRB | Insert Value | |
| LDH (% Cytotoxicity) | Insert Value |
Table 2: Summary of Assay Principles and Endpoints
| Assay | Principle | Endpoint Measured |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Cell Viability / Metabolic Activity |
| SRB | Binding of sulforhodamine B dye to cellular proteins. | Total Biomass / Cell Density |
| LDH | Release of lactate dehydrogenase from cells with damaged plasma membranes. | Cytotoxicity / Membrane Integrity |
Visualizations
Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of this compound.
This compound Signaling Pathway
Caption: Proposed mechanism of this compound via the STAT3 signaling pathway.
References
- 1. Ascochlorin, an isoprenoid antibiotic inhibits growth and invasion of hepatocellular carcinoma by targeting STAT3 signaling cascade through the induction of PIAS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascochlorin, an isoprenoid antibiotic inhibits growth and invasion of hepatocellular carcinoma by targeting STAT3 signaling cascade through the induction of PIAS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
Application Note: Quantification of (S)-(+)-Ascochin in Fungal Extracts by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of (S)-(+)-Ascochin, a bioactive secondary metabolite, in fungal extracts. The described protocol provides a robust methodology for researchers, scientists, and drug development professionals engaged in natural product discovery and phytopathology. The method utilizes a reverse-phase C18 column with a gradient elution program and UV detection, ensuring high resolution and sensitivity. Detailed protocols for sample preparation from fungal cultures and subsequent HPLC analysis are provided.
Introduction
This compound is a naturally occurring hydroxybenzoic acid derivative produced by various fungi, including those from the Ascochyta genus.[1] This compound and its analogs have garnered interest due to their potential biological activities. Accurate quantification of this compound in fungal extracts is crucial for various research applications, including the screening of high-producing fungal strains, optimization of fermentation conditions, and for quality control in the development of mycoherbicides or other bioactive formulations. This document provides a comprehensive protocol for the extraction and subsequent quantification of this compound using HPLC.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for the development of an effective analytical method.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₅ | [1] |
| Molecular Weight | 234.20 g/mol | [1] |
| XLogP3 | 2.5 | [1] |
| IUPAC Name | (4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde | [1] |
Experimental Protocols
Fungal Culture and Extraction
A standardized protocol for the cultivation and extraction of fungal metabolites is critical for reproducible quantification.
a. Fungal Cultivation:
-
Inoculate the desired fungal strain into a suitable liquid medium, such as Potato Dextrose Broth (PDB).
-
Incubate the culture under appropriate conditions (e.g., 25°C, 150 rpm) for a specified duration to allow for the production of secondary metabolites.
b. Extraction of this compound:
-
Separate the fungal biomass from the culture broth by filtration.
-
Perform a liquid-liquid extraction of the culture filtrate using an appropriate organic solvent, such as ethyl acetate.
-
Evaporate the organic solvent in vacuo to obtain a crude extract.
-
Re-dissolve the dried extract in a known volume of the mobile phase or a suitable solvent (e.g., methanol) for HPLC analysis.
-
Filter the final sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
HPLC Method for Quantification
The following HPLC method is optimized for the separation and quantification of this compound.
a. Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm (or determined optimal wavelength based on UV scan) |
Preparation of Standards and Calibration Curve
-
Prepare a stock solution of this compound standard in methanol.
-
Perform serial dilutions to prepare a series of calibration standards at different concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. The linearity of the method should be established with a correlation coefficient (r²) > 0.99.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the HPLC method. These values are illustrative and should be determined during method validation in the user's laboratory.
Table 1: HPLC Method Validation Parameters
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: Example Retention Time
| Compound | Retention Time (min) |
| This compound | ~ 15 (dependent on exact conditions) |
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound in fungal extracts. This protocol is intended to serve as a foundational method that can be further optimized and validated for specific research needs. The clear workflow and detailed experimental procedures will aid researchers in accurately determining the concentration of this important fungal metabolite.
References
LC-MS Analysis of (S)-(+)-Ascochin: Unraveling Its Metabolic Fate
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-(+)-Ascochin is a mycotoxin produced by various fungi of the Ascochyta genus, which are known plant pathogens. The study of its metabolism is crucial for understanding its toxicological profile and its fate in biological systems. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of mycotoxins and their metabolites in complex matrices. This application note provides a generalized framework for the LC-MS analysis of this compound and its potential metabolites, based on established methods for similar mycotoxins.
Experimental Workflow
A typical workflow for the LC-MS analysis of this compound and its metabolites involves several key stages, from sample preparation to data analysis.
Application Notes and Protocols for the Isolation of (S)-(+)-Ascochin from Fungal Culture Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the isolation and purification of (S)-(+)-Ascochin, a bioactive secondary metabolite, from fungal cultures. The primary producing organism detailed in this protocol is Ascochyta fabae. This document outlines the requisite materials, step-by-step procedures for fungal fermentation, extraction, and purification of this compound, and methods for its characterization. Additionally, the known biological activity and mechanism of action are discussed, providing valuable context for drug development applications.
Introduction
This compound is a polyketide-derived secondary metabolite produced by various fungi, notably species within the Ascochyta genus. It has garnered significant interest within the scientific community due to its potential therapeutic properties. Structurally similar compounds, such as Ascochlorin, have demonstrated potent biological activities, including the inhibition of the STAT3 signaling pathway, which is a key target in cancer therapy. This protocol provides a detailed workflow for obtaining pure this compound from fungal broth for further investigation and development.
Data Presentation
Quantitative data regarding the yield and purity of this compound are highly dependent on the specific fungal strain, culture conditions (media composition, pH, temperature, aeration), and the scale of the fermentation and purification processes. The following table provides representative data for the isolation of a crude secondary metabolite mixture from Ascochyta fabae culture broth, from which this compound can be further purified. Researchers should note that optimization of the protocol is necessary to achieve high yields and purity for the target compound.
| Parameter | Value | Reference |
| Fungal Strain | Ascochyta fabae | [1] |
| Culture Volume | 10 L | [1] |
| Culture Medium | Potato Dextrose Broth (PDB) | [1] |
| Extraction Solvent | Ethyl Acetate (EtOAc) | [1] |
| Crude Extract Yield | 441 mg | [1] |
| Initial Purification Method | Silica Gel Column Chromatography |
Experimental Protocols
This section details the methodologies for the cultivation of Ascochyta fabae, and the subsequent extraction and purification of this compound.
Fungal Culture and Fermentation
1.1. Materials:
-
A pure culture of Ascochyta fabae.
-
Potato Dextrose Agar (PDA) plates for inoculum preparation.
-
Potato Dextrose Broth (PDB) for liquid fermentation.
-
Sterile Erlenmeyer flasks and a shaking incubator.
1.2. Protocol:
-
Inoculate Ascochyta fabae onto PDA plates and incubate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Prepare a seed culture by transferring a few agar plugs of the mycelium into a flask containing sterile PDB. Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days.
-
Inoculate the production culture (10 L of PDB) with the seed culture (5-10% v/v).
-
Incubate the production culture at 25°C with shaking at 150 rpm for 14-21 days. The optimal fermentation time should be determined by monitoring the production of Ascochin using analytical techniques such as HPLC.
Extraction of Crude Metabolites
2.1. Materials:
-
Fungal culture broth from the fermentation.
-
Ethyl Acetate (EtOAc), HPLC grade.
-
Anhydrous Sodium Sulfate (Na₂SO₄).
-
Large separatory funnels.
-
Rotary evaporator.
2.2. Protocol:
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic (EtOAc) layers and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
3.1. Initial Purification by Silica Gel Column Chromatography:
-
Materials:
-
Silica gel (60-120 mesh) for column chromatography.
-
Glass chromatography column.
-
Solvents: Chloroform (CHCl₃) and Isopropanol (i-PrOH), HPLC grade.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
Collection tubes.
-
-
Protocol:
-
Prepare a slurry of silica gel in chloroform and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a solvent system of chloroform-isopropanol (95:5 v/v).
-
Collect fractions and monitor the separation using TLC. Visualize the spots under UV light (254 nm).
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
Evaporate the solvent from the pooled fractions to obtain a partially purified Ascochin-containing fraction.
-
3.2. Final Purification by Preparative Thin Layer Chromatography (Prep-TLC):
-
Materials:
-
Preparative TLC plates (silica gel, 0.5-2.0 mm thickness).
-
Developing chamber.
-
Appropriate solvent system (to be determined by analytical TLC).
-
UV lamp for visualization.
-
Scraping tool (e.g., spatula or razor blade).
-
Elution solvent (e.g., ethyl acetate or methanol).
-
Filter funnel and collection flask.
-
-
Protocol:
-
Dissolve the partially purified fraction in a minimal amount of a volatile solvent.
-
Apply the sample as a narrow band onto the origin line of the preparative TLC plate.
-
Develop the plate in a pre-saturated developing chamber with an optimized solvent system.
-
After development, air-dry the plate and visualize the separated bands under a UV lamp.
-
Mark the band corresponding to this compound.
-
Carefully scrape the silica gel containing the target compound from the plate.
-
Elute the compound from the scraped silica gel by washing with a polar solvent like ethyl acetate or methanol.
-
Filter the solution to remove the silica gel and evaporate the solvent to obtain purified this compound.
-
Characterization and Purity Analysis
4.1. Purity Assessment by HPLC:
-
Use a chiral HPLC column to confirm the enantiomeric purity of the isolated this compound.
-
A reversed-phase C18 column can be used to assess the overall purity. The mobile phase and detection wavelength should be optimized for Ascochin.
4.2. Structural Confirmation:
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the isolated compound to confirm its identity as Ascochin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Mandatory Visualizations
Signaling Pathway of a Structurally Related Compound, Ascochlorin
Ascochlorin, a compound structurally similar to Ascochin, has been shown to inhibit the STAT3 signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers. The diagram below illustrates the key components of this pathway and the points of inhibition by Ascochlorin. It is plausible that this compound may exert its biological effects through a similar mechanism.
Experimental Workflow for Isolation and Purification
The following diagram outlines the general workflow for the isolation and purification of this compound from the fungal culture of Ascochyta fabae.
References
Application Notes and Protocols for (S)-(+)-Ascochin Derivatization and Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-Ascochin is a fungal metabolite belonging to the isocoumarin class of natural products. Isocoumarins have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents. Structure-activity relationship (SAR) studies are crucial in drug discovery to understand how chemical structure modifications affect a compound's biological activity, guiding the design of more potent and selective drug candidates. Although comprehensive SAR data for this compound itself is limited in publicly available literature, this document provides a generalized framework and detailed protocols for the derivatization of this compound and related isocoumarins for SAR studies, focusing on the evaluation of their cytotoxic effects against cancer cell lines.
The related meroterpenoid, Ascochlorin, also isolated from Ascochyta viciae, has demonstrated significant antiproliferative activity in various tumor cell lines and in vivo models, highlighting the potential of this structural class.[1][2] This document will leverage information from Ascochlorin and other cytotoxic isocoumarins to provide practical examples and protocols.
General Workflow for Derivatization and SAR Studies
The process of conducting SAR studies on this compound derivatives involves a systematic workflow, from the initial derivatization to the final analysis of biological data.
Caption: General workflow for the derivatization of this compound and subsequent SAR studies.
Data Presentation: Structure-Activity Relationship of Isocoumarin Derivatives
The following table presents example data for a series of hypothetical this compound derivatives and some reported cytotoxic isocoumarins to illustrate how SAR data can be structured. Modifications are focused on the phenolic hydroxyl groups and the alkyl side chain, as these are common sites for derivatization in natural phenols.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | H | H | CH3 | MDA-MB-435 | >50 (Hypothetical) | - |
| ASC-01 | CH3 | H | CH3 | MDA-MB-435 | 25.5 (Hypothetical) | - |
| ASC-02 | H | CH3 | CH3 | MDA-MB-435 | 32.1 (Hypothetical) | - |
| ASC-03 | CH3 | CH3 | CH3 | MDA-MB-435 | 15.8 (Hypothetical) | - |
| ASC-04 | COCH3 | H | CH3 | MDA-MB-435 | 40.2 (Hypothetical) | - |
| ASC-05 | H | COCH3 | CH3 | MDA-MB-435 | 45.7 (Hypothetical) | - |
| ASC-06 | H | H | C2H5 | MDA-MB-435 | >50 (Hypothetical) | - |
| Aspergisocoumrin A | - | - | - | MDA-MB-435 | 5.08 ± 0.88 | [3] |
| Aspergisocoumrin B | - | - | - | MDA-MB-435 | 4.98 ± 0.74 | [3] |
Note: Data for ASC-01 to ASC-06 are hypothetical to illustrate potential SAR trends. Data for Aspergisocoumrins A and B are from published literature.
Experimental Protocols
Protocol 1: General Procedure for the O-Alkylation of this compound
This protocol describes a general method for the etherification of the phenolic hydroxyl groups of this compound.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous K2CO3 (2.5 equivalents per hydroxyl group to be alkylated).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 equivalents per hydroxyl group) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure O-alkylated derivative.
-
Characterize the final product by NMR (1H, 13C) and Mass Spectrometry (MS).
Protocol 2: Cytotoxicity Evaluation using the MTT Assay
This protocol details the procedure for determining the cytotoxic activity of the synthesized derivatives against a cancer cell line (e.g., MDA-MB-435) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell line (e.g., MDA-MB-435)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the cancer cells to about 80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized derivatives and a positive control (e.g., doxorubicin) in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compounds in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for another 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
-
Signaling Pathway and Mechanism of Action
The precise mechanism of action for this compound and its derivatives as anticancer agents is not yet fully elucidated. However, many natural products exert their cytotoxic effects by inducing apoptosis. The diagram below illustrates a hypothetical signaling pathway that could be targeted by these compounds, leading to programmed cell death.
Caption: A hypothetical extrinsic apoptosis pathway that could be activated by this compound derivatives.
Conclusion
The derivatization of this compound and the subsequent evaluation of its analogs for anticancer activity represent a promising avenue for the discovery of novel therapeutic agents. The protocols and frameworks provided in this document offer a comprehensive guide for researchers to systematically synthesize and evaluate these compounds. Through rigorous SAR studies, it is possible to identify key structural features that contribute to cytotoxicity and to develop lead compounds with improved potency and selectivity for further preclinical and clinical development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (S)-(+)-Ascochin Production in Fungal Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (S)-(+)-Ascochin, also known as ascochitine, in fungal fermentation with Ascochyta fabae.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganism produces it?
A1: this compound, or ascochitine, is a polyketide-derived secondary metabolite. It is primarily produced by filamentous fungi of the genus Ascochyta, with Ascochyta fabae and Ascochyta pisi being notable producers.[1]
Q2: What is the biosynthetic origin of this compound?
A2: this compound is synthesized via the polyketide pathway. A key enzyme in its production is a polyketide synthase (PKS) encoded by the pksAC gene, which is part of an 11-gene biosynthetic cluster in Ascochyta fabae.
Q3: What are the general fermentation conditions for producing this compound?
A3: Optimal production of this compound by Ascochyta fabae has been achieved in Czapek-Dox medium supplemented with a hot water extract of the host plant, Vicia faba (faba bean). The fermentation is typically carried out at around 20°C with agitation (shake culture) to ensure adequate aeration.
Q4: What kind of yields can be expected for this compound?
A4: Yields of ascochitine are highly dependent on the fungal isolate and the specific fermentation conditions. Reported yields for Ascochyta species range from 20 to 480 mg/kg when cultivated on solid substrates like rice. In liquid culture, yields have been reported to vary from 7.80 to 86.02 mg/L.
Q5: How can this compound be quantified in a fermentation broth?
A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantification of this compound in fermentation broth. A reverse-phase C18 column with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient) and UV detection can be used for separation and quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Yield | - Inappropriate fungal strain or loss of productivity through subculturing.- Suboptimal fermentation medium.- Incorrect fermentation temperature.- Insufficient aeration.- Incorrect pH of the medium. | - Obtain a high-yielding strain of Ascochyta fabae. If productivity has declined, try re-isolating the fungus from a host plant passage.- Utilize Czapek-Dox medium supplemented with a faba bean extract. Experiment with different carbon (e.g., sucrose, glucose) and nitrogen (e.g., sodium nitrate, peptone) sources.- Maintain the fermentation temperature at approximately 20°C.- Ensure vigorous agitation in shake flask cultures or optimize the aeration rate in a bioreactor. Still cultures are generally not recommended unless a large surface area-to-volume ratio is used.- Adjust the initial pH of the medium to a range of 5.5-6.5 and monitor pH changes during fermentation. |
| Inconsistent Batch-to-Batch Yield | - Inoculum variability (age, concentration, morphology).- Inconsistent media preparation.- Fluctuations in fermentation parameters (temperature, agitation). | - Standardize the inoculum preparation procedure. Use a consistent age and concentration of spores or mycelial fragments.- Ensure precise and consistent preparation of the fermentation medium for each batch.- Calibrate and closely monitor all fermentation equipment to maintain consistent operating conditions. |
| Slow or No Fungal Growth | - Poor quality inoculum.- Contamination with bacteria or other fungi.- Nutrient limitation in the medium. | - Use a fresh, viable inoculum for starting the fermentation.- Implement strict aseptic techniques during all stages of the process. Consider adding antibiotics to the medium if bacterial contamination is a persistent issue.- Ensure the medium contains all necessary macro- and micronutrients. |
| Foaming in the Bioreactor | - High protein content in the medium (e.g., from yeast extract or peptone).- High agitation or aeration rates. | - Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.- Optimize agitation and aeration rates to minimize excessive foaming while maintaining sufficient oxygen supply. |
Data on this compound Production
| Fungal Strain | Fermentation Medium | Temperature | Agitation | Reported Yield |
| Ascochyta fabae | Czapek-Dox with faba bean extract | 20°C | Shake culture | 7.80 - 86.02 mg/L |
| Ascochyta pisi / A. fabae | Rice | Not specified | Solid-state | 20 - 480 mg/kg |
| Ascochyta fabae | Czapek-Dox | Not specified | Not specified | Ascochlorin, ascofuranol, and (R)-mevalonolactone isolated (ascochitine not quantified)[2][3][4][5] |
| Ascochyta fabae | Potato Dextrose Broth (PDB) | Not specified | Not specified | Ascosalipyrone, benzoic acid, and tyrosol isolated (ascochitine not quantified) |
Experimental Protocols
Protocol 1: Preparation of Ascochyta fabae Inoculum
-
Culture Ascochyta fabae on Potato Dextrose Agar (PDA) plates at 20-25°C for 7-10 days until sporulation is observed.
-
Flood the surface of the agar plate with sterile distilled water containing 0.01% Tween 80.
-
Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL) with sterile distilled water.
Protocol 2: Submerged Fermentation for this compound Production
-
Prepare the Czapek-Dox broth medium. A typical composition per liter is:
-
Sucrose: 30 g
-
Sodium Nitrate: 2 g
-
Dipotassium Phosphate: 1 g
-
Magnesium Sulfate: 0.5 g
-
Potassium Chloride: 0.5 g
-
Ferrous Sulfate: 0.01 g
-
Distilled Water: 1 L
-
-
Supplement the medium with a hot water extract of faba beans (e.g., 50 g of dried, ground faba beans boiled in 1 L of water, filtered, and the extract added to the medium).
-
Dispense the medium into baffled flasks (e.g., 100 mL of medium in a 500 mL flask).
-
Autoclave the flasks at 121°C for 15 minutes and allow them to cool.
-
Inoculate the flasks with the prepared spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Incubate the flasks on a rotary shaker at 150-200 rpm and 20°C for 14-21 days.
-
Withdraw samples periodically to monitor fungal growth and this compound production.
Protocol 3: Extraction and Quantification of this compound
-
Separate the fungal biomass from the fermentation broth by filtration or centrifugation.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Dissolve the crude extract in a known volume of methanol for HPLC analysis.
-
Perform HPLC analysis using a C18 column. An example of HPLC conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from, for example, 10% B to 90% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at a wavelength determined by the absorbance maximum of this compound.
-
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a purified standard.
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
Caption: Simplified biosynthetic pathway of this compound.
General Fungal Secondary Metabolism Regulation
Caption: General regulatory network for fungal secondary metabolism.
Experimental Workflow for Yield Improvement
Caption: Workflow for optimizing this compound production.
References
- 1. Formation of ascochitine by plant pathogens of the genus Ascochyta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Secondary Metabolites Produced by Ascochyta fabae under In Vitro Conditions and Their Phytotoxicity on the Primary Host, Vicia faba, and Related Legume Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Secondary Metabolites Produced by Ascochyta fabae under In Vitro Conditions and Their Phytotoxicity on the Primary Host, Vicia faba, and Related Legume Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digital.pre.csic.es [digital.pre.csic.es]
(S)-(+)-Ascochin solubility problems in aqueous solutions for bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (S)-(+)-Ascochin in aqueous solutions for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
This compound is a naturally occurring isocoumarin derivative isolated from fungi of the Ascochyta genus. Like many organic compounds, it has low solubility in water. This poses a significant challenge for in vitro and in-vivo bioassays, which are typically conducted in aqueous environments such as culture media or buffered solutions. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: In which organic solvents is this compound soluble?
This compound is soluble in several organic solvents.[1] Based on available data, the following solvents are recommended for preparing stock solutions:
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Dichloromethane
Q3: What is the recommended method for preparing an this compound stock solution?
To prepare a stock solution, dissolve the solid this compound in 100% DMSO, methanol, or dichloromethane. It is crucial to ensure the compound is fully dissolved before further dilution. Gentle warming or vortexing can aid in dissolution.
Q4: My this compound precipitates when I dilute the stock solution into my aqueous assay medium. What should I do?
This is a common problem when diluting a concentrated stock of a hydrophobic compound into an aqueous solution. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your bioassay.
-
Optimize the dilution method: Instead of adding a large volume of the stock solution directly to the aqueous medium, try adding it dropwise while vigorously vortexing or stirring the medium. This can help to prevent localized high concentrations that lead to precipitation.
-
Use a co-solvent: If your experimental system allows, you can perform serial dilutions in a mixture of the organic solvent and the aqueous buffer to maintain solubility.
-
Maintain a low final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible (typically below 0.5% v/v) to avoid solvent-induced artifacts and cytotoxicity.
Q5: What are the known biological activities of this compound?
This compound has demonstrated a range of biological activities, including:
-
Antibacterial activity: Active against bacteria such as Bacillus megaterium.[1]
-
Antifungal activity: Shows inhibitory effects against plant pathogenic fungi like Microbotryum violaceum.[1]
-
Algicidal activity: Active against algae such as Chlamydomonas fusca.[1]
-
Phytotoxicity: As a metabolite from Ascochyta species, it is expected to exhibit phytotoxic properties.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitate in the stock solution. | The concentration of this compound exceeds its solubility limit in the chosen solvent. | Try gentle warming or vortexing. If the precipitate persists, consider using a larger volume of solvent to prepare a lower concentration stock solution. |
| Cloudiness or precipitate forms immediately upon dilution into aqueous medium. | "Salting out" effect due to the rapid change in solvent polarity. | Add the stock solution dropwise to the aqueous medium while vigorously stirring or vortexing. Consider a multi-step dilution process where the stock is first diluted in a mixture of the organic solvent and the aqueous medium. |
| Inconsistent or non-reproducible bioassay results. | Precipitation of this compound over time in the aqueous medium, leading to a decrease in the effective concentration. | Visually inspect your assay plates or tubes for any signs of precipitation before and during the experiment. Prepare fresh dilutions of this compound for each experiment. |
| Observed biological effect is not dose-dependent. | At higher concentrations, the compound may be precipitating out of solution, so the actual concentration is lower than the nominal concentration. | Determine the maximum soluble concentration of this compound in your specific assay medium. Perform a solubility test by preparing a serial dilution and observing for precipitation. |
| Control group (vehicle control) shows unexpected effects. | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity or other off-target effects. | Ensure the final concentration of the organic solvent is consistent across all experimental and control groups and is below the tolerance level of your biological system (typically <0.5% v/v). |
Quantitative Data Summary
| Solvent | Solubility |
| Dichloromethane | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
| Water | Poorly Soluble |
Experimental Protocols
The following are generalized protocols for antibacterial, antifungal, and phytotoxicity bioassays that can be adapted for this compound. These are based on standard methods used for isocoumarin compounds.
Protocol 1: Antibacterial and Antifungal Susceptibility Testing (Agar Disc Diffusion Method)
This protocol is adapted from the method described for the initial bioactivity screening of this compound.
1. Preparation of this compound Stock and Working Solutions: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 10 mg/mL. b. From the stock solution, prepare working solutions at desired concentrations.
2. Inoculum Preparation: a. Bacteria: Inoculate a single colony of the test bacterium into a suitable broth and incubate until it reaches the desired turbidity (e.g., 0.5 McFarland standard). b. Fungi: Prepare a spore suspension or a mycelial homogenate of the test fungus in a suitable liquid medium.
3. Assay Procedure: a. Spread the bacterial or fungal inoculum evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi). b. Aseptically place sterile filter paper discs (6 mm in diameter) onto the inoculated agar surface. c. Apply a specific volume of the this compound working solution to each disc. A concentration of 0.5 mg/disc has been previously reported for Ascochin. d. Include a negative control disc with the solvent alone and a positive control disc with a known antibiotic or antifungal agent. e. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
4. Data Analysis: a. Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
References
Technical Support Center: (S)-(+)-Ascochin for In Vitro Experiments
Welcome to the technical support center for the use of (S)-(+)-Ascochin in in vitro research. This resource provides essential information for researchers, scientists, and drug development professionals on the proper handling and application of this fungal metabolite in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to ensure the successful integration of this compound into your studies.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO), dichloromethane, and methanol.[1][2][3] For most in vitro cell culture experiments, sterile DMSO is the recommended solvent. It is important to note that this compound is insoluble in water.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO. It is recommended to prepare a concentrated stock solution, for example, 10 mM, which can then be diluted to the final working concentration in your cell culture medium. To enhance dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[3]
Q3: What is the recommended storage condition for the this compound stock solution?
A3: Store the DMSO stock solution at -20°C for short to medium-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Some robust cell lines may tolerate up to 1% DMSO, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Q5: Is this compound stable in aqueous cell culture medium?
A5: While the stability of this compound in aqueous media has not been extensively reported, it is general best practice to prepare fresh dilutions of the compound in your culture medium for each experiment from a frozen DMSO stock. Do not store the compound in aqueous solutions for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of this compound in DMSO stock solution upon storage. | 1. The concentration may be too high. 2. The DMSO may have absorbed water, reducing solubility. 3. The compound may have come out of solution at low temperatures. | 1. Prepare a new stock solution at a lower concentration. 2. Use fresh, anhydrous DMSO and handle it in a dry environment. 3. Before use, gently warm the stock solution to 37°C and sonicate to redissolve any precipitate. |
| Inconsistent or unexpected experimental results. | 1. Degradation of the this compound stock solution. 2. Inaccurate pipetting of the viscous DMSO stock. 3. Cytotoxicity from the DMSO vehicle. | 1. Prepare a fresh stock solution. Avoid multiple freeze-thaw cycles by using aliquots. 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO. 3. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells by running a vehicle control. A concentration of ≤ 0.5% is generally recommended. |
| No observable effect of this compound in the assay. | 1. The concentration used may be too low. 2. The compound may have degraded. 3. The chosen assay may not be suitable to detect the compound's activity. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Prepare a fresh stock solution and working solutions. 3. Research the known or suspected biological activities of this compound and related compounds to select an appropriate assay. |
Quantitative Data Summary
The following table provides the necessary volumes to prepare stock solutions of this compound (Molecular Weight: 234.2 g/mol ) in DMSO.
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 4.27 mL |
| 5 mM | 1 mg | 0.854 mL |
| 10 mM | 1 mg | 0.427 mL |
| 1 mM | 5 mg | 21.35 mL |
| 5 mM | 5 mg | 4.27 mL |
| 10 mM | 5 mg | 2.135 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 1 mg of this compound into a sterile microcentrifuge tube.
-
Add 427 µL of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a few minutes to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
10 mM stock solution of this compound in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) only as controls.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Postulated Signaling Pathways and Experimental Workflows
Based on studies of the closely related compound Ascochlorin, this compound may exert its biological effects through the inhibition of mitochondrial respiration and modulation of key signaling pathways involved in cancer progression.
Postulated Mechanism of Action
This compound, similar to Ascochlorin, is hypothesized to inhibit the mitochondrial cytochrome bc1 complex. This inhibition of the electron transport chain can lead to an increase in reactive oxygen species (ROS) and a decrease in ATP production, ultimately triggering downstream signaling events such as the activation of the p53 tumor suppressor protein.
Experimental Workflow for Investigating this compound's Effects
A typical workflow to investigate the in vitro effects of this compound would involve preparing the compound, treating the cells, and then assessing the outcomes through various assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Ascochlorin, an isoprenoid antibiotic inhibits growth and invasion of hepatocellular carcinoma by targeting STAT3 signaling cascade through the induction of PIAS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ascochlorin, an isoprenoid antibiotic inhibits growth and invasion of hepatocellular carcinoma by targeting STAT3 signaling cascade through the induction of PIAS3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of (S)-(+)-Ascochin by HPLC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase for the separation of (S)-(+)-Ascochin using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to its HPLC separation?
A1: this compound is an isocoumarin derivative and a fungal metabolite.[1] Its structure contains phenolic hydroxyl groups, making it an acidic compound.[1][2] This acidity is a critical factor in selecting the appropriate chiral stationary phase (CSP) and optimizing the mobile phase, as interactions with the stationary phase are highly dependent on the ionization state of the analyte.
Q2: Which type of chiral stationary phase (CSP) is recommended for the separation of this compound enantiomers?
A2: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly versatile and widely used for the separation of a broad range of chiral compounds.[3][4] For acidic compounds like this compound, anion-exchanger CSPs can also be highly effective, as they provide specific enantioselectivity for acidic analytes through ionic interactions. The choice of CSP will significantly influence the mobile phase selection.
Q3: What are typical starting mobile phases for the chiral separation of this compound on a polysaccharide-based CSP?
A3: For polysaccharide-based CSPs, separations can be achieved in normal-phase, reversed-phase, or polar organic modes.
-
Normal-Phase: A common starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be used to improve peak shape and resolution.
-
Reversed-Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate or ammonium acetate) and an organic modifier like acetonitrile or methanol is a good starting point. This mode is often preferred for its compatibility with mass spectrometry (MS) detection.
-
Polar Organic Mode: This mode uses polar organic solvents like methanol, ethanol, or acetonitrile, often with additives.
Q4: What is the role of acidic or basic additives in the mobile phase for chiral separations?
A4: Acidic or basic additives are crucial for controlling the ionization of both the analyte and the stationary phase, which in turn affects retention and selectivity.
-
Acidic Additives (e.g., TFA, formic acid, acetic acid): For acidic compounds like this compound, adding a small amount of acid to the mobile phase can suppress the ionization of the analyte, leading to better peak shapes (reduced tailing) and potentially altering enantioselectivity.
-
Basic Additives (e.g., DEA, triethylamine): For basic analytes, these additives can mask active silanol groups on the silica support of the CSP, reducing non-specific interactions and peak tailing. While less common for acidic analytes, the overall mobile phase pH can still influence the chiral recognition mechanism.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of this compound.
Issue 1: Poor Resolution of Enantiomers
Symptoms:
-
Peaks are not baseline separated (Resolution < 1.5).
-
A single, broad peak is observed instead of two distinct peaks.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Mobile Phase Composition | - Adjust Organic Modifier Percentage: In reversed-phase, systematically vary the percentage of acetonitrile or methanol. In normal-phase, adjust the alcohol percentage. A lower percentage of the stronger solvent usually increases retention and may improve resolution. |
| - Change Organic Modifier: Switch between methanol, ethanol, and acetonitrile. Different solvents can alter the interactions with the CSP and improve selectivity. | |
| - Add or Change Additive: Introduce a small amount (0.1%) of an acidic additive like TFA or formic acid. If an additive is already in use, try a different one to see how it affects selectivity. | |
| Inappropriate Flow Rate | - Decrease Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the interaction time with the CSP and often improves resolution, though it will increase the analysis time. |
| Incorrect Column Temperature | - Optimize Temperature: Temperature can significantly impact chiral separations. Test a range of temperatures (e.g., 15°C, 25°C, 40°C). Sometimes, sub-ambient temperatures are required for difficult separations. |
| Unsuitable Chiral Stationary Phase | - Screen Different CSPs: If the above optimizations fail, the chosen CSP may not be suitable. Screen columns with different chiral selectors (e.g., amylose vs. cellulose derivatives, or an anion-exchanger CSP). |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Tailing factor > 1.2.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | - Add a Mobile Phase Modifier: For an acidic compound like this compound, ensure the mobile phase is sufficiently acidic (e.g., with 0.1% TFA or formic acid) to keep the analyte in its neutral form. This minimizes strong interactions with any basic sites on the stationary phase. |
| Column Overload | - Reduce Sample Concentration/Injection Volume: Injecting too much sample can saturate the stationary phase. Dilute the sample or reduce the injection volume to see if peak shape improves. |
| Column Contamination | - Flush the Column: Contaminants from previous injections can accumulate at the head of the column. Flush the column with a strong solvent (as recommended by the column manufacturer) to remove strongly retained impurities. |
| Extra-column Volume | - Minimize Tubing Length: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to reduce band broadening. |
Experimental Protocols
Protocol 1: Chiral Separation of Ascochin using Normal-Phase HPLC
This protocol provides a starting point for the method development.
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based CSP, e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation:
-
Prepare a stock solution of n-Hexane/Isopropanol (IPA) (90:10, v/v).
-
Prepare a second mobile phase of n-Hexane/IPA (80:20, v/v).
-
To a portion of each, add 0.1% Trifluoroacetic Acid (TFA) for peak shape improvement.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the racemic Ascochin standard in the mobile phase to a concentration of 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase (90:10 n-Hexane/IPA) for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
If resolution is poor, switch to the 80:20 mobile phase to decrease retention times and potentially alter selectivity.
-
If peak tailing is observed, use the mobile phases containing 0.1% TFA.
-
Data Presentation
The following tables summarize hypothetical results from mobile phase optimization experiments.
Table 1: Effect of Mobile Phase Composition on Retention and Resolution (Normal-Phase)
| Mobile Phase (n-Hexane:IPA, v/v) | Additive (0.1%) | Retention Time (S)-Ascochin (min) | Retention Time (R)-Ascochin (min) | Resolution (Rs) |
| 90:10 | None | 12.5 | 13.8 | 1.3 |
| 80:20 | None | 8.2 | 8.9 | 1.1 |
| 90:10 | TFA | 11.8 | 13.2 | 1.8 |
| 85:15 | TFA | 9.5 | 10.6 | 2.1 |
Table 2: Effect of Flow Rate and Temperature on Resolution (Normal-Phase, 85:15 Hexane:IPA with 0.1% TFA)
| Flow Rate (mL/min) | Temperature (°C) | Retention Time (S)-Ascochin (min) | Retention Time (R)-Ascochin (min) | Resolution (Rs) |
| 1.0 | 25 | 9.5 | 10.6 | 2.1 |
| 0.8 | 25 | 11.9 | 13.3 | 2.4 |
| 1.0 | 15 | 10.3 | 11.6 | 2.5 |
| 1.0 | 40 | 7.8 | 8.6 | 1.9 |
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C12H10O5 | CID 16114834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of (S)-(+)-Ascochin in solution and storage conditions
This technical support center provides guidance on the stability of (S)-(+)-Ascochin in solution and under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is reported to be stable for at least four years.[1]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in dichloromethane, DMSO, and methanol.[1] For optimal stability in solution, it is recommended to:
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Prepare fresh solutions for immediate use whenever possible.
-
If storage is necessary, store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture.
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For photosensitive compounds like many natural products, protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q3: What factors can lead to the degradation of this compound in solution?
Several factors can influence the stability of this compound, a natural isocoumarin derivative. These include:
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Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[2][3][4]
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pH: The stability of compounds with ionizable functional groups can be pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.
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Light: Exposure to UV or visible light can induce photolytic degradation.
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Oxygen: Oxidative degradation can occur, especially for compounds with electron-rich moieties.
Q4: Are there any known degradation products of this compound?
Currently, there is limited specific information in the public domain detailing the exact degradation products of this compound. To identify potential degradants under your specific experimental conditions, it is advisable to perform forced degradation studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of compound activity or concentration in solution. | 1. Improper Storage: Solution stored at room temperature or exposed to light. 2. pH Instability: The pH of the experimental medium may be promoting degradation. 3. Reactive Solvent: The solvent or buffer components may be reacting with Ascochin. | 1. Store stock solutions at -20°C or -80°C and protect from light. Prepare fresh working solutions daily. 2. Evaluate the stability of Ascochin in your specific buffer system. Consider adjusting the pH to a more neutral or slightly acidic range if possible. 3. Ensure the solvent is of high purity and non-reactive. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | 1. Degradation: The new peaks are likely degradation products of Ascochin. 2. Contamination: Contamination from the solvent, container, or other reagents. | 1. Compare the chromatogram of a freshly prepared solution with the aged solution to confirm the new peaks are from degradation. A forced degradation study can help identify these degradants. 2. Analyze a solvent blank to rule out contamination. Use high-purity solvents and clean labware. |
| Variability in experimental results between batches. | 1. Inconsistent Solution Preparation/Storage: Differences in how solutions are prepared and stored can lead to varying levels of degradation. 2. Lot-to-Lot Variability of Ascochin: While less common for high-purity compounds, it's a possibility. | 1. Standardize your protocol for solution preparation, storage, and handling. 2. Note the lot number of the Ascochin used in your experiments. If the issue persists, contact the supplier for information on the specific lot. |
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Information | Reference |
| Molecular Formula | C₁₂H₁₀O₅ | |
| Molecular Weight | 234.2 g/mol | |
| Solubility | Dichloromethane, DMSO, Methanol | |
| Long-Term Storage (Solid) | -20°C | |
| Reported Stability (Solid) | ≥ 4 years at -20°C |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound and assess its intrinsic stability.
Materials:
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This compound
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HPLC-grade methanol (or other suitable solvent)
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Hydrochloric acid (HCl), 0.1 M and 1 M
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Sodium hydroxide (NaOH), 0.1 M and 1 M
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Hydrogen peroxide (H₂O₂), 3%
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HPLC system with a suitable detector (e.g., UV-Vis or MS)
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Photostability chamber
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Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl.
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Incubate at room temperature for 24 hours.
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If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for a defined period (e.g., 2-8 hours).
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Neutralize the solution with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
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Mix equal volumes of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
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If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C.
-
Neutralize the solution with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% H₂O₂.
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Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
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Transfer an aliquot of the stock solution to a vial and heat in an oven at 70°C for 48 hours.
-
Also, expose the solid compound to the same conditions.
-
-
Photolytic Degradation:
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Expose an aliquot of the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
-
Control Samples:
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A freshly prepared solution of this compound at the same concentration as the stressed samples.
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A solution of this compound kept at room temperature and protected from light for the same duration as the stress tests.
-
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Analysis:
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Analyze all stressed and control samples by a suitable analytical method (e.g., RP-HPLC).
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Compare the chromatograms to identify degradation products (new peaks) and determine the percentage of degradation of the parent compound.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Key factors influencing the degradation of this compound in solution.
References
Overcoming low yield in the chemical synthesis of (S)-(+)-Ascochin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of (S)-(+)-Ascochin. Our goal is to help you overcome low yields and other experimental hurdles to achieve a successful synthesis.
Frequently Asked questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of this compound and its analogs?
A1: Low yields in the synthesis of complex molecules like this compound often stem from a combination of factors. Based on the synthesis of structurally related isocoumarins, the most critical areas to investigate are:
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are crucial for each step. For instance, in reactions forming the isocoumarin core, precise temperature control can be critical to prevent the formation of side products.
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Reagent Quality: The purity of starting materials and reagents is paramount. Degradation of reagents, especially organometallic compounds or moisture-sensitive catalysts, can significantly hinder the reaction.
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Stereocontrol Issues: Achieving the desired (S)-configuration at the stereocenter is a major challenge. Inadequate stereocontrol will lead to a mixture of diastereomers, complicating purification and reducing the yield of the target molecule.
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Purification Losses: this compound and its intermediates may be sensitive to purification conditions. Decomposition on silica gel or losses during extraction and crystallization are common sources of yield reduction.
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Incomplete Reactions: Failure to drive the reaction to completion will result in a mixture of starting materials and products, making purification difficult and lowering the isolated yield.
Q2: How can I improve the stereoselectivity of the reaction to favor the desired (S)-enantiomer?
A2: Achieving high enantioselectivity is a key challenge. Consider the following strategies:
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Chiral Catalysts: Employing a suitable chiral catalyst is often the most effective approach. For reactions involving the formation of the stereocenter, a well-chosen chiral ligand or catalyst can significantly favor the formation of the (S)-enantiomer.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the reaction. The auxiliary can then be cleaved in a subsequent step.
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Substrate Control: The inherent chirality of a starting material can be used to influence the stereochemistry of subsequent reactions. This is often employed in natural product synthesis.
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Enzymatic Resolutions: In some cases, a racemic mixture can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the desired (S)-enantiomer.
Q3: My purification process is resulting in significant product loss. What can I do?
A3: Purification is a critical step where substantial yield can be lost. Here are some troubleshooting tips:
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Alternative Chromatography: If you suspect your compound is degrading on silica gel, consider using a less acidic stationary phase like alumina or a deactivated silica gel. Reverse-phase chromatography can also be a viable alternative.
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Crystallization: If your product is a solid, optimizing crystallization conditions can be a highly effective purification method that minimizes losses compared to chromatography. Experiment with different solvent systems and temperatures.
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Extraction pH: During aqueous workups, ensure the pH of the aqueous layer is optimized to prevent your product from partitioning into the wrong layer or decomposing.
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Minimize Handling: Reduce the number of transfer steps and avoid unnecessarily long exposure to air or light if your compound is sensitive.
Troubleshooting Guides
Problem 1: Low Yield in the Isochromanone Core Formation
The formation of the isochromanone core is a critical step in the synthesis of this compound. Low yields in this step are often traced back to the following issues.
| Potential Cause | Recommended Solution |
| Poor activity of the catalyst | Ensure the catalyst is fresh and properly handled, especially if it is air or moisture-sensitive. Consider screening different catalysts or increasing the catalyst loading. |
| Suboptimal reaction temperature | Perform a temperature screen to find the optimal reaction temperature. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of the product and byproducts at different temperatures. |
| Incorrect solvent | The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of anhydrous solvents with different properties (e.g., toluene, THF, DCM, acetonitrile). |
| Presence of impurities in starting materials | Purify all starting materials before use. Even small amounts of impurities can poison the catalyst or lead to side reactions. |
Problem 2: Formation of Diastereomeric Mixtures
Achieving the correct stereochemistry at the C4 position is essential for obtaining this compound. If you are observing a mixture of diastereomers, consider the following.
| Potential Cause | Recommended Solution |
| Ineffective chiral catalyst or ligand | Screen a variety of chiral ligands or catalysts known to be effective for similar transformations. The choice of solvent and temperature can also influence the enantioselectivity. |
| Racemization of the product or intermediate | If the desired stereocenter is prone to racemization under the reaction or workup conditions, consider using milder conditions (e.g., lower temperature, non-acidic/basic workup). |
| Background uncatalyzed reaction | A non-selective background reaction can compete with the desired stereoselective pathway. Lowering the reaction temperature can sometimes suppress the uncatalyzed reaction more than the catalyzed one. |
Experimental Protocols
Hypothetical Key Step: Asymmetric Aldol Reaction/Cyclization
This hypothetical protocol outlines the synthesis of a key intermediate for the isochromanone core.
| Step | Procedure | Notes |
| 1. Enolate Formation | To a solution of a suitable substituted ester (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour. | Ensure all glassware is oven-dried and the solvent is anhydrous to prevent quenching of the enolate. |
| 2. Aldol Addition | To the enolate solution, add a solution of a chiral aldehyde (1.2 eq) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC. | The use of a chiral aldehyde is one strategy to introduce the desired stereochemistry. |
| 3. Quenching | Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. | Quench at low temperature to minimize side reactions. |
| 4. Workup | Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | |
| 5. Cyclization | Dissolve the crude aldol product in a suitable solvent (e.g., toluene) and add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux and monitor the formation of the isochromanone by TLC. | The cyclization conditions may need to be optimized to avoid dehydration or other side reactions. |
| 6. Purification | Purify the crude isochromanone by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate. |
Visualizing the Synthetic Workflow
To aid in understanding the logical flow of a potential synthetic approach and subsequent troubleshooting, the following diagrams are provided.
Caption: A logical workflow for the synthesis and troubleshooting of this compound.
Caption: A hypothetical synthetic pathway with key troubleshooting checkpoints.
Challenges in the purification of (S)-(+)-Ascochin from complex mixtures
Welcome to the technical support center for the purification of (S)-(+)-Ascochin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the purification of this compound from complex fungal fermentation broths.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a secondary metabolite produced by fungi of the Ascochyta genus, such as Ascochyta pisi. It is classified as a hydroxybenzoic acid.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C12H10O5 | PubChem |
| Molecular Weight | 234.20 g/mol | PubChem |
| XLogP3 | 2.5 | PubChem |
| IUPAC Name | (4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde | PubChem |
Q2: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound from fungal cultures include:
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Complex Starting Material: Fungal broths contain a multitude of other secondary metabolites, proteins, and polysaccharides that can interfere with purification.
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Co-eluting Impurities: Structurally similar compounds can be difficult to separate from Ascochin using standard chromatographic techniques. A notable potential co-contaminant from Ascochyta pisi is Ascochitine, another phytotoxic metabolite.
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Degradation of the Target Compound: this compound, like many natural products with sensitive functional groups, may be susceptible to degradation under certain pH, temperature, and solvent conditions.
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Low Recovery Yields: Multiple purification steps can lead to significant loss of the target compound.
Q3: What are the initial steps for extracting this compound from a fungal culture?
A general workflow for the initial extraction of this compound from a liquid fungal culture is as follows:
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Separation of Biomass: The fungal mycelium is first separated from the liquid culture broth by filtration or centrifugation.
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Solvent Extraction: The culture filtrate is then extracted with a water-immiscible organic solvent. Ethyl acetate is a commonly used solvent for extracting fungal metabolites of medium polarity.
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Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.
Troubleshooting Guide
Problem 1: Low yield of this compound in the crude extract.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient solvent extraction | - Ensure the pH of the culture filtrate is adjusted to a slightly acidic range (e.g., pH 3-5) before extraction to protonate the phenolic hydroxyl groups of Ascochin, potentially increasing its solubility in the organic solvent. - Perform multiple extractions (e.g., 3-4 times) with fresh solvent to maximize recovery. - Consider using a different extraction solvent or a mixture of solvents with varying polarities. |
| Degradation during extraction | - Perform the extraction at a lower temperature (e.g., in an ice bath) to minimize thermal degradation. - Avoid prolonged exposure of the extract to light, as some natural products are light-sensitive. |
| Incomplete cell lysis (if Ascochin is intracellular) | - Although secondary metabolites are often secreted, some may remain within the mycelia. Consider extracting the fungal biomass separately with a suitable solvent like methanol or acetone. |
Problem 2: Poor separation of this compound from impurities during column chromatography.
| Possible Cause | Troubleshooting Suggestion |
| Co-elution with structurally similar compounds (e.g., Ascochitine) | - Optimize the mobile phase: Experiment with different solvent systems and gradients. For normal-phase silica gel chromatography, try combinations of hexane, ethyl acetate, and methanol. For reverse-phase (C18) chromatography, use gradients of water and acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. - Try a different stationary phase: If silica gel or C18 do not provide adequate separation, consider other stationary phases like Sephadex LH-20, which separates based on a combination of size exclusion and adsorption. |
| Tailing of the Ascochin peak | - The phenolic hydroxyl groups of Ascochin can interact with the silica gel, causing peak tailing. Add a small amount of a modifier like acetic acid or formic acid to the mobile phase to suppress this interaction. |
| Overloading the column | - Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor resolution. |
Problem 3: Apparent degradation of this compound during purification or storage.
| Possible Cause | Troubleshooting Suggestion |
| pH instability | - As a hydroxybenzoic acid derivative, Ascochin's stability is likely pH-dependent. Avoid strongly acidic or basic conditions during purification. It is generally advisable to maintain a slightly acidic to neutral pH. |
| Thermal instability | - Keep fractions and the purified compound at low temperatures (4°C for short-term, -20°C or -80°C for long-term storage). - During solvent evaporation, use a rotary evaporator at a low temperature. |
| Solvent-induced degradation | - Some solvents can react with the purified compound. Once purified, it is best to store Ascochin as a dry solid or in a non-reactive solvent like acetonitrile or a buffered aqueous solution at a low temperature. The stability of similar fungal metabolites has been shown to be better in acetonitrile than in methanol. |
Experimental Protocols
General Protocol for Extraction and Initial Purification of this compound
-
Culture Filtration: Filter the fungal culture broth through cheesecloth or a similar filter to remove the mycelia.
-
Solvent Extraction:
-
Adjust the pH of the filtrate to approximately 4.0 with a suitable acid (e.g., HCl).
-
Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic extract with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Concentration:
-
Filter off the sodium sulfate.
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol if necessary.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
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Combine the pure fractions and evaporate the solvent to yield the purified compound.
-
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A logical troubleshooting workflow for Ascochin purification challenges.
References
Minimizing batch-to-batch variability in (S)-(+)-Ascochin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of (S)-(+)-Ascochin (also known as ascochitine) from Ascochyta fabae.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in this compound yield between different fermentation batches. What are the most likely causes?
A1: Batch-to-batch variability in secondary metabolite production is a common challenge. The primary contributing factors for this compound production can be categorized into three main areas:
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Inoculum Quality: Inconsistencies in the age, viability, or metabolic state of the Ascochyta fabae inoculum can lead to significant variations in fermentation performance.
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Environmental and Nutritional Factors: Even minor fluctuations in fermentation parameters such as pH, temperature, aeration, and nutrient concentrations in the medium can dramatically impact the biosynthesis of this compound.[1][2]
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Genetic Instability: Fungal production strains like Ascochyta fabae can undergo genetic changes over successive generations of subculturing, which may lead to a decline or variability in yield.[1]
Q2: How can we improve the consistency of our inoculum?
A2: A consistent inoculum is the foundation of a reproducible fermentation. Here are key steps to ensure inoculum quality:
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Standardized Spore Stock Preparation: Prepare a large, cryopreserved master cell bank of spores from a high-yielding culture of Ascochyta fabae. This ensures that you are starting each fermentation from the same genetic base.
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Controlled Germination and Pre-culture: Standardize the conditions for spore germination and the subsequent pre-culture stages. This includes using a consistent medium, incubation time, temperature, and agitation speed.
Q3: What are the optimal fermentation parameters for this compound production?
A3: Based on available literature, the following parameters have been identified as important for this compound production:
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Temperature: The optimal temperature for the production of this compound by Ascochyta fabae has been reported to be 20°C.[1][2] Maintaining a consistent temperature is crucial, as deviations can affect both fungal growth and secondary metabolite production.
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pH: While a specific optimal pH for this compound production is not definitively established in the provided literature, pH is a critical parameter in fungal fermentations and strongly influences organic acid and other secondary metabolite excretion. It is recommended to monitor and control the pH of the culture medium throughout the fermentation process.
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Aeration: Good aeration is essential for high yields of this compound. High titres have been reported in shake cultures, while still cultures showed poor production unless the surface-to-volume ratio was large. This suggests that maintaining adequate dissolved oxygen levels is critical.
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Culture Medium: The composition of the culture medium significantly impacts yield. Different media like Czapek-Dox, Potato Dextrose Broth (PDB), and solid rice have been used.
Q4: Can I use a synthetic medium for this compound production to reduce variability?
A4: Yes, using a chemically defined (synthetic) medium like Czapek-Dox can significantly reduce the variability associated with complex raw materials often found in media like PDB. However, the yield of secondary metabolites in synthetic media may sometimes be lower than in complex media. For this compound, production was found to be maximal on Czapek-Dox nutrients supplemented with a hot water extract of the host plant, Vicia faba.
Q5: My Ascochyta fabae strain seems to have lost its ability to produce this compound over time. What can I do?
A5: This is likely due to the genetic instability of the strain after repeated subculturing. To address this, it is recommended to periodically re-isolate single colonies and screen for this compound production to ensure the use of a high-producing lineage. In some cases, productivity can be restored by passing the fungal strain through its host plant, Vicia faba.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Low or No this compound Yield | Inconsistent inoculum quality. | Implement a standardized inoculum preparation protocol (see Protocol 1). Ensure consistent spore concentration and viability. |
| Suboptimal fermentation temperature. | Maintain the fermentation temperature at a constant 20°C. | |
| Poor aeration. | Use baffled flasks for shake flask cultures to improve oxygen transfer. For bioreactors, optimize agitation and aeration rates to maintain a consistent dissolved oxygen level. | |
| Inappropriate culture medium. | Use Czapek-Dox medium supplemented with a hot water extract of Vicia faba for potentially higher yields. Alternatively, test different media like PDB or solid rice substrate. | |
| Genetic drift of the production strain. | Re-isolate from a master cell bank or passage the strain through the host plant, Vicia faba, to potentially restore productivity. | |
| High Batch-to-Batch Variability in Yield | Fluctuations in fermentation parameters. | Implement tighter monitoring and control of temperature and pH. Calibrate probes before each run. Use automated feedback control systems if available. |
| Variability in raw materials for the medium. | Source complex media components like peptone and yeast extract from a reliable supplier and consider testing new lots before use. Using a defined synthetic medium can also minimize this variability. | |
| Inconsistent inoculum preparation. | Strictly adhere to a standardized protocol for inoculum preparation, including the age of the culture, inoculum volume, and growth conditions. | |
| Inconsistent Purity of this compound | Inefficient extraction protocol. | Optimize the extraction solvent and procedure. Ethyl acetate or a methanol-water mixture have been used for extraction. |
| Co-extraction of other secondary metabolites. | The profile of secondary metabolites can vary with the culture medium. Analyze the metabolite profile of different media to select one that minimizes the production of interfering compounds. | |
| Inadequate analytical methodology. | Develop and validate a robust HPLC method for the quantification of this compound to ensure accurate purity assessment. |
Quantitative Data Summary
Table 1: Reported Yields of this compound in Different Culture Media
| Culture Medium | Reported Yield | Reference |
| Czapek-Dox (supplemented with Vicia faba extract) | 7.80 to 86.02 mg/L | |
| Solid Rice Substrate | 20 - 480 mg/kg | |
| Solid Maize Grain | Lowest yields observed |
Experimental Protocols
Protocol 1: Standardized Inoculum Preparation for Ascochyta fabae
Objective: To create a consistent and reproducible spore suspension for inoculating production cultures.
Materials:
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High-yielding culture of Ascochyta fabae on Potato Dextrose Agar (PDA) plates.
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Sterile distilled water.
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Sterile bent glass rod or cell scraper.
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Sterile centrifuge tubes.
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Hemocytometer.
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Sterile glycerol.
Procedure:
-
Culture A. fabae on PDA plates at 20-25°C for 10-14 days or until sufficient sporulation is observed.
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Flood the surface of the agar plate with a known volume of sterile distilled water (e.g., 10 mL).
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Gently scrape the surface of the culture with a sterile bent glass rod or cell scraper to dislodge the conidia.
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Transfer the resulting spore suspension to a sterile centrifuge tube.
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Vortex the suspension gently to ensure a uniform distribution of spores.
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Determine the conidial concentration using a hemocytometer.
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Adjust the concentration of the spore suspension to the desired level (e.g., 1x10^6 conidia/mL) with sterile distilled water.
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For long-term storage, add sterile glycerol to a final concentration of 20% (v/v), aliquot into cryovials, and store at -80°C.
Protocol 2: Lab-Scale Fermentation for this compound Production
Objective: To produce this compound under controlled laboratory conditions.
Materials:
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Czapek-Dox broth.
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Hot water extract of Vicia faba (optional supplement).
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Standardized spore suspension of A. fabae (from Protocol 1).
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Baffled Erlenmeyer flasks.
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Incubator shaker.
Procedure:
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Prepare the Czapek-Dox production medium. If supplementing, add the filter-sterilized Vicia faba extract.
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Dispense the medium into baffled Erlenmeyer flasks (e.g., 100 mL in a 500 mL flask).
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Sterilize the medium by autoclaving.
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After cooling to room temperature, inoculate the production medium with the standardized spore suspension of A. fabae to a final concentration of approximately 1x10^5 spores/mL.
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Incubate the flasks in an incubator shaker at 20°C with agitation (e.g., 150-200 rpm) for a predetermined duration (e.g., 14-21 days).
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Aseptically withdraw samples at regular intervals to monitor fungal growth and this compound concentration.
Protocol 3: Extraction and Quantification of this compound
Objective: To extract and quantify the concentration of this compound from the fermentation broth.
Materials:
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Fermentation broth containing this compound.
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Ethyl acetate or methanol.
-
Centrifuge and centrifuge tubes.
-
Rotary evaporator.
-
HPLC system with a C18 column and UV detector.
-
This compound analytical standard.
Procedure:
-
Extraction:
-
Separate the fungal biomass from the culture broth by centrifugation or filtration.
-
Extract the supernatant (culture filtrate) with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Alternatively, the culture filtrate can be lyophilized and the residue extracted with methanol.
-
-
Quantification:
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the mobile phase for HPLC).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Analyze the sample by HPLC using a C18 column. A UV detector set at an appropriate wavelength for this compound should be used.
-
Prepare a standard curve using an analytical standard of this compound to quantify the concentration in the sample.
-
Visualizations
Caption: Troubleshooting workflow for low or variable this compound yield.
Caption: Simplified biosynthesis pathway of this compound.
References
Technical Support Center: Enhancing the Stability of (S)-(+)-Ascochin for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of (S)-(+)-Ascochin for long-term studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern for long-term studies?
This compound is a bioactive natural product with a complex chemical structure.[1] Its structure contains several functional groups, including an isochromanone core, phenolic hydroxyl groups, an aldehyde, and a methylene group, which are susceptible to degradation over time. For long-term studies, ensuring the stability of the compound is critical to obtain accurate and reproducible results. Degradation can lead to a loss of potency and the formation of impurities that may have unintended biological effects.
Q2: What are the primary factors that can affect the stability of this compound?
Based on the chemical structure of this compound and the stability of similar phenolic and lactone-containing natural products, the primary factors affecting its stability are:
-
pH: The phenolic hydroxyl groups and the lactone ring are sensitive to pH. Basic conditions can lead to hydrolysis of the lactone and oxidation of the phenols. Acidic conditions can also promote hydrolysis, although potentially at a slower rate.
-
Oxidation: The phenolic moieties are prone to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light. This can lead to the formation of colored degradation products.
-
Light (Photodegradation): Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation and cleavage of chemical bonds.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways, including hydrolysis, oxidation, and isomerization.
Q3: What are the recommended storage conditions for this compound stock solutions?
To minimize degradation during storage, it is recommended to:
-
Store at low temperatures: For long-term storage, solutions should be kept at -20°C or ideally at -80°C. For short-term use, refrigeration at 2-8°C is advisable.
-
Protect from light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.
-
Use an inert atmosphere: For highly sensitive experiments, purging the headspace of the vial with an inert gas like argon or nitrogen can help to displace oxygen and prevent oxidation.
-
Control pH: If preparing aqueous solutions, use a buffered system to maintain a slightly acidic to neutral pH (e.g., pH 5-7), where many phenolic lactones exhibit greater stability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in color of the solution (e.g., yellowing or browning) | Oxidation of the phenolic groups. | 1. Prepare fresh solutions. 2. Store solutions under an inert atmosphere (argon or nitrogen). 3. Add an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solvent. 4. Ensure storage in light-protected containers. |
| Decrease in the expected biological activity over time | Degradation of this compound. | 1. Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV). 2. Prepare fresh dilutions from a new stock solution for each experiment. 3. Review storage conditions and implement the recommendations in the FAQs. |
| Appearance of new peaks in HPLC chromatograms | Formation of degradation products. | 1. Perform a forced degradation study to identify potential degradation products and their retention times. 2. Adjust HPLC method parameters (e.g., gradient, mobile phase composition) to ensure separation of the parent compound from all degradation products. 3. Characterize the degradation products using LC-MS or NMR if necessary. |
| Precipitation of the compound from solution | Poor solubility or degradation leading to less soluble products. | 1. Ensure the solvent is appropriate for the desired concentration. 2. For aqueous solutions, consider the use of co-solvents (e.g., DMSO, ethanol) or solubilizing agents. 3. Check for pH shifts in the solution that might affect solubility. |
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on a compound structurally similar to this compound, illustrating the expected stability profile.
Table 1: Stability of a Structurally Similar Isochromanone under Different pH Conditions
| pH | Temperature (°C) | Duration (hours) | % Degradation |
| 2.0 (0.01 N HCl) | 60 | 24 | 15.2 |
| 7.0 (Water) | 60 | 24 | 5.8 |
| 9.0 (0.01 N NaOH) | 60 | 24 | 45.7 |
Table 2: Stability under Oxidative, Thermal, and Photolytic Stress
| Stress Condition | Duration | % Degradation |
| 3% H₂O₂ | 24 hours | 28.4 |
| 80°C (Dry Heat) | 48 hours | 12.1 |
| UV Light (254 nm) | 24 hours | 35.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Transfer 1 mL of the stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial in an oven at 80°C for 48 hours. Reconstitute in the initial solvent.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette or a clear glass vial to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and placed in the same chamber.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. Instrumentation:
-
A standard HPLC system with a UV-Vis detector.
2. Chromatographic Conditions (Initial Parameters):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the UV maximum of this compound (a starting point could be around 254 nm and 280 nm based on the phenolic and aromatic structure).
3. Method Validation:
-
Once optimal separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating specificity.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound under stress.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of (S)-(+)-Ascochin and its Enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known biological activities of (S)-(+)-Ascochin and its corresponding (R)-(-)-enantiomer. Enantiomers, being non-superimposable mirror images, can exhibit distinct biological effects due to the chiral nature of biological receptors and enzymes. Understanding these differences is crucial for elucidating their mechanisms of action and potential applications in pharmacology and agriculture.
While data on this compound is available, a significant gap exists in the scientific literature regarding the specific biological activities of its (R)-(-)-enantiomer. This guide summarizes the current knowledge and provides detailed experimental protocols to facilitate future comparative studies.
Comparative Biological Activity Data
Direct comparative studies on the biological activities of this compound and its (R)-(-)-enantiomer are not extensively documented in publicly available literature. The following table summarizes the known activity of this compound. The activity of the (R)-(-)-enantiomer remains to be determined.
| Biological Activity | This compound | (R)-(-)-Ascochin | Supporting Evidence/Analogy |
| Antimicrobial Activity | Active against the bacterium Bacillus megaterium, the plant pathogenic fungus Microbotryum violaceum, and the alga Chlorella fusca in agar diffusion assays. | Data Not Available | The specific stereochemistry of antimicrobial compounds often dictates their interaction with microbial targets such as enzymes and cell membranes. |
| Phytotoxicity | As a fungal metabolite, it is presumed to have phytotoxic properties, a common characteristic of compounds produced by plant pathogenic fungi of the Ascochyta genus. | Data Not Available | The interaction with plant receptors and enzymes involved in defense or metabolic pathways is likely to be stereospecific. |
| Cytotoxicity | Data Not Available | Data Not Available | The interaction with mammalian cellular targets, if any, would likely be enantioselective. |
Proposed Experimental Protocols for Comparative Analysis
To elucidate the differential biological activities of the (S)-(+)- and (R)-(-)-enantiomers of Ascochin, the following detailed experimental protocols are proposed.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of this compound and (R)-(-)-Ascochin against a panel of bacteria and fungi.
Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Preparation: Prepare stock solutions of each enantiomer in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using the appropriate broth to achieve a concentration range of 0.1 to 256 µg/mL.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Phytotoxicity Assessment (Seed Germination and Root Elongation Assay)
Objective: To evaluate and compare the phytotoxic effects of this compound and (R)-(-)-Ascochin on the seed germination and root elongation of a model plant (e.g., Lactuca sativa - lettuce).
Methodology:
-
Seed Sterilization: Surface-sterilize seeds by immersing them in a 1% sodium hypochlorite solution for 10 minutes, followed by several rinses with sterile distilled water.
-
Treatment Preparation: Prepare solutions of each enantiomer in distilled water (with a minimal amount of a co-solvent like DMSO if necessary) at various concentrations (e.g., 1, 10, 50, 100 µM). A control group with only the solvent should be included.
-
Assay Setup: Place 20 sterile seeds in a Petri dish lined with filter paper. Add 5 mL of the respective treatment solution to each dish.
-
Incubation: Incubate the Petri dishes in the dark at 25°C for 5 days.
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds daily.
-
Root Elongation: After the incubation period, measure the length of the primary root of each seedling.
-
-
Data Analysis: Calculate the germination percentage and the average root length for each treatment group. Compare the effects of the two enantiomers to the control group.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine and compare the cytotoxic effects of this compound and (R)-(-)-Ascochin on a selected human cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293).
Methodology:
-
Cell Culture: Culture the selected cell lines under standard conditions. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of each enantiomer in the cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final solvent concentration should be kept below 0.5%. Replace the medium in the wells with the medium containing the compounds.
-
Incubation: Incubate the cells for 48 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each enantiomer.
Visualizations
The following diagrams illustrate a proposed experimental workflow for the comparative bioactivity assessment and a hypothetical signaling pathway that could be a target for a phytotoxin like Ascochin.
Caption: Experimental workflow for comparing the bioactivity of Ascochin enantiomers.
Caption: Hypothetical plant defense signaling pathway affected by Ascochin.
A Comparative Cytotoxicity Analysis: (S)-(+)-Ascochin and Patulin
A comprehensive review of the available scientific literature reveals a significant disparity in the cytotoxic data for (S)-(+)-Ascochin and patulin. While patulin has been extensively studied for its toxic effects on various mammalian cell lines, there is a notable lack of published research on the cytotoxicity of this compound in the same context. This data gap prevents a direct, evidence-based comparison of their cytotoxic profiles.
This guide, therefore, focuses on presenting the comprehensive available data for patulin, providing researchers, scientists, and drug development professionals with a detailed overview of its cytotoxic properties, mechanisms of action, and the experimental protocols used for its evaluation.
Patulin: A Profile of Cytotoxicity
Patulin is a mycotoxin produced by several species of fungi, commonly found in rotting apples and other fruits. Its cytotoxic effects have been documented in numerous studies, indicating its potential health risks.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of patulin in various mammalian cell lines as reported in the literature.
| Cell Line | Cell Type | Exposure Time (h) | IC50 (µM) | Reference |
| HCT116 | Human Colon Carcinoma | 24 | ~20 | [1] |
| HEK293 | Human Embryonic Kidney | 24 | ~15 | [1] |
| HK-2 | Human Kidney | 24 | > 10 | [2] |
| HK-2 | Human Kidney | 48 | ~10 | [2] |
| SK-N-SH | Human Neuroblastoma | 24 | > 10 | [2] |
| SK-N-SH | Human Neuroblastoma | 48 | ~10 | |
| SH-SY5Y | Human Neuroblastoma | 24 | 2.01 | |
| SH-SY5Y | Human Neuroblastoma | 48 | 1.5 | |
| HepG2 | Human Liver Carcinoma | 24 | Varies (µM to mM range) | |
| CHO-K1 | Chinese Hamster Ovary | Not Specified | 0.69 ± 0.03 |
Mechanism of Action: Patulin-Induced Apoptosis
Patulin is known to induce apoptosis in mammalian cells through a mechanism involving the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress. This leads to the activation of the mitochondrial apoptotic pathway.
The key steps in patulin-induced apoptosis are:
-
Induction of ROS: Patulin exposure leads to an increase in intracellular ROS levels.
-
ER Stress: The accumulation of ROS triggers ER stress and the unfolded protein response (UPR).
-
Mitochondrial Pathway Activation: ER stress, in turn, activates the mitochondrial pathway of apoptosis. This is characterized by a drop in mitochondrial membrane potential and the release of pro-apoptotic factors.
-
Caspase Activation: The signaling cascade culminates in the activation of caspases, which are key executioners of apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Mammalian cells of interest
-
Complete cell culture medium
-
Patulin stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of patulin and a vehicle control. Incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, remove the culture medium and add fresh medium containing MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Mammalian cells of interest
-
Complete cell culture medium
-
Patulin stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of patulin for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizing the Data
Patulin-Induced Apoptosis Signaling Pathway
Caption: Patulin-induced apoptotic signaling cascade.
General Experimental Workflow for Cytotoxicity Comparison
Caption: General workflow for comparative cytotoxicity studies.
References
Unveiling the Potency of (S)-(+)-Ascochin Derivatives: A Comparative Guide to their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of (S)-(+)-Ascochin derivatives, focusing on their anticancer and antimicrobial properties. Through a detailed analysis of experimental data and methodologies, we aim to illuminate the structural modifications that enhance the therapeutic potential of this promising class of natural product analogs.
This compound, a metabolite produced by various fungi, has emerged as a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Modifications to its core structure have led to the development of derivatives with potent cytotoxic and antimicrobial effects. This guide synthesizes the available data to provide a clear overview of the structure-activity relationships (SAR) governing these properties.
Comparative Analysis of Biological Activity
The biological efficacy of this compound derivatives is profoundly influenced by the nature and position of various functional groups. The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of the cytotoxic and antimicrobial activities of different analogs.
Cytotoxic Activity against Cancer Cell Lines
The anticancer potential of Ascochin derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, is a key metric in these studies. While specific SAR data for a broad series of this compound derivatives with direct IC50 value comparisons in a single study is limited in the currently available literature, the broader class of Ascochlorin compounds, to which Ascochin belongs, has demonstrated significant antiproliferative and anti-invasion activities. For instance, Ascochlorin has been shown to suppress the migration and invasion of renal carcinoma and glioblastoma cells.
Table 1: Cytotoxic Activity of Selected Ascochlorin Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Structural Features |
| Ascochlorin | Renal Carcinoma | Not specified | Prenyl-phenol core |
| Ascochlorin | Glioblastoma (A172, U373MG) | Not specified | Decreases MMP-2 expression |
| Ascochlorin Derivative (MAC) | Human Leukemia | Not specified | Promotes AMPK phosphorylation, inhibits mTOR phosphorylation |
Antimicrobial Activity
The antimicrobial properties of Ascochin and its analogs represent another promising avenue for therapeutic development. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is the standard measure of antimicrobial efficacy.
Table 2: Antimicrobial Activity of Selected Isocoumarin Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Key Structural Features |
| Isocoumarin Derivative 1 | Staphylococcus aureus | 8-128 | Varied substitutions on the isocoumarin core |
| Isocoumarin Derivative 2 | Bacillus subtilis | 8-128 | Varied substitutions on the isocoumarin core |
| Isocoumarin Derivative 3 | Escherichia coli | 8-128 | Varied substitutions on the isocoumarin core |
| Isocoumarin Derivative 4 | Pseudomonas aeruginosa | 8-128 | Varied substitutions on the isocoumarin core |
Note: The presented data is for a series of synthetic isocoumarin derivatives, a class of compounds to which Ascochin belongs. Specific MIC values for a systematic series of this compound derivatives were not available in the reviewed literature.
Key Signaling Pathways
The anticancer activity of Ascochin derivatives is, in part, attributed to their ability to modulate critical cellular signaling pathways that regulate cell growth, proliferation, and survival. Two key pathways have been identified as targets for Ascochlorin, a closely related compound.
AMPK/mTOR Signaling Pathway
One of the significant mechanisms of action for Ascochlorin derivatives in cancer cells is the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathway. Ascochlorin derivatives have been shown to promote the phosphorylation of AMPK, a key energy sensor in cells. Activated AMPK, in turn, inhibits the mTOR pathway, which is a central regulator of cell growth and proliferation. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells.
Caption: AMPK/mTOR Signaling Pathway modulated by Ascochin derivatives.
ERK/AP-1 Signaling Pathway
The extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Ascochlorin has been found to suppress the ERK/AP-1 (Activator Protein-1) signaling pathway in cancer cells. By inhibiting this pathway, Ascochlorin derivatives can reduce cell migration and invasion, which are critical steps in cancer metastasis.
Validation of (S)-(+)-Ascochin's Antifungal Activity Against Candida albicans: A Review of Available Evidence
Despite a comprehensive search of scientific literature, no peer-reviewed studies validating the antifungal activity of (S)-(+)-Ascochin against the pathogenic yeast Candida albicans have been identified. Consequently, a detailed comparison guide with experimental data, protocols, and signaling pathway analysis as requested cannot be provided at this time.
This report aims to address the user's query by outlining the standard methodologies used in the validation of antifungal compounds against Candida albicans, which would be necessary to generate the requested comparison guide. This information is provided to guide future research and to highlight the data required for a thorough evaluation of this compound's potential as an antifungal agent.
Standard Experimental Protocols for Antifungal Susceptibility Testing
The validation of a compound's antifungal activity against C. albicans typically involves a series of standardized in vitro tests to determine its efficacy. The most common of these is the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their M27 document.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The primary method for quantifying the antifungal activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Workflow:
A Comparative Guide to HPLC and Bioassay for (S)-(+)-Ascochin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and bioassay methods for the quantification of (S)-(+)-Ascochin, a bioactive isocoumarin derivative. The objective is to furnish researchers with the necessary information to select the most appropriate analytical technique for their specific research needs, supported by experimental data and detailed protocols.
Introduction to this compound and its Quantification
This compound is a fungal metabolite belonging to the isocoumarin class of compounds. Isocoumarins are known for their diverse biological activities, including antimicrobial, antifungal, and cytotoxic properties. Accurate quantification of this compound is crucial for various applications, from understanding its biosynthesis in fungi to evaluating its pharmacological potential in drug discovery. This guide explores two orthogonal analytical approaches: the highly specific and precise HPLC method and the functionally relevant bioassay-based quantification.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative performance parameters for a typical HPLC method and a conceptual bioassay for this compound quantification. The bioassay data is representative of what might be expected from an antimicrobial or cytotoxicity assay, given the known activities of related isocoumarin compounds.
Table 1: Comparison of HPLC and Bioassay for this compound Quantification
| Parameter | HPLC Method | Bioassay (Antimicrobial/Cytotoxicity) |
| Principle | Chromatographic separation and UV detection | Measurement of a biological response |
| Specificity | High (based on retention time and UV spectrum) | Moderate to High (dependent on target selectivity) |
| Sensitivity (LOD) | ng/mL range | µg/mL to ng/mL range |
| Sensitivity (LOQ) | ng/mL range | µg/mL to ng/mL range |
| **Linearity (R²) ** | > 0.999 | Typically sigmoidal dose-response curve |
| Precision (%RSD) | < 2% | 5-15% |
| Accuracy (%Recovery) | 98-102% | 90-110% (relative to a standard) |
| Throughput | Moderate | High (with microplate format) |
| Information | Concentration | Biological activity (e.g., IC50, MIC) |
Table 2: Typical Validation Parameters
| Validation Parameter | HPLC Method | Bioassay |
| Limit of Detection (LOD) | 5 ng/mL | 50 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 150 ng/mL |
| Linear Range | 15 - 1000 ng/mL | Varies (e.g., 0.1 - 10 µg/mL) |
| Intra-day Precision | < 1.5% | < 10% |
| Inter-day Precision | < 2.0% | < 15% |
| Accuracy | 99.5% | 95% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method suitable for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or trifluoroacetic acid)
-
This compound standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
0-15 min: 20% to 80% Acetonitrile
-
15-20 min: 80% Acetonitrile
-
20-25 min: 80% to 20% Acetonitrile
-
25-30 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 320 nm (or scanning with PDA)
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate, methanol). The extract may require further clean-up using solid-phase extraction (SPE) to remove interfering substances. The final extract should be dissolved in the mobile phase.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Bioassay Method: Antimicrobial Susceptibility Testing
This protocol describes a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain, which can be used as a bioassay for its quantification. Dihydroisocoumarins have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus licheniformis[1].
Materials:
-
96-well microtiter plates
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Resazurin solution (for viability indication)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the different concentrations of this compound. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria in broth without any compound), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, add the resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration of this compound that prevents a color change (from blue to pink), indicating inhibition of bacterial growth.
Data Analysis:
-
The bioactivity of an unknown sample can be quantified by comparing its MIC value to that of a known concentration of the this compound standard. A dose-response curve can be generated by plotting the percentage of growth inhibition against the concentration of this compound to determine the IC50 value.
Mandatory Visualizations
Experimental Workflow: Cross-Validation of HPLC and Bioassay
The following diagram illustrates a logical workflow for the cross-validation of HPLC and bioassay methods for this compound quantification.
References
A Comparative Analysis of Isocoumarin Compounds: Unveiling the Therapeutic Potential of a Versatile Class of Natural Products
An in-depth guide for researchers, scientists, and drug development professionals comparing the biological activities of (S)-(+)-Ascochin and other notable isocoumarins, supported by experimental data and mechanistic insights.
Introduction
Isocoumarins are a class of naturally occurring lactones, primarily produced by fungi, that have garnered significant attention in the scientific community for their diverse and potent biological activities.[1] These compounds, isomeric to coumarins, exhibit a wide pharmacological spectrum, including antimicrobial, antifungal, antiviral, cytotoxic, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of several key isocoumarin compounds, with an initial focus on this compound. However, due to a notable lack of specific biological data for this compound in publicly available literature, this analysis extends to its close structural analog, Ascochlorin, and two other well-researched isocoumarins: Mellein and Cladosporin. By examining their mechanisms of action, and biological activities backed by quantitative data, this guide aims to offer a comprehensive overview of the therapeutic potential within the isocoumarin class.
Comparative Biological Activities
The biological activities of isocoumarins are diverse, ranging from broad antimicrobial and cytotoxic effects to highly specific enzyme inhibition. The following tables summarize the available quantitative data for Ascochlorin, Mellein, and Cladosporin to facilitate a clear comparison.
Cytotoxic and Antiproliferative Activity
Isocoumarins have shown significant potential as anticancer agents, with several compounds exhibiting cytotoxicity against various cancer cell lines.
| Compound | Cell Line | Activity Type | IC50 | Citation |
| Ascochlorin | MX-1 (ER-negative breast cancer) | Selective Cytotoxicity | Not specified | |
| Mellein | MRC5 (normal lung fibroblasts) | Cytotoxicity | >100 µM | [3] |
| HepG2 (liver cancer) | Cytotoxicity | 42.8 mM (weak) | [3] | |
| Cladosporin | HEp2 (larynx cancer) | Cytotoxicity | >10 µM | |
| HepG2 (liver cancer) | Cytotoxicity | >10 µM | ||
| Plasmodium falciparum (blood & liver stages) | Antiparasitic | 40-90 nM |
Antimicrobial and Antifungal Activity
A hallmark of the isocoumarin class is its potent activity against a wide range of bacterial and fungal pathogens.
| Compound | Organism | Activity Type | MIC | Citation |
| Mellein | Staphylococcus aureus | Antibacterial | >128 µg/mL | |
| Trichophyton rubrum | Antifungal | >128 µg/mL | ||
| Candida albicans | Antifungal | >128 µg/mL | ||
| Cladosporin | Staphylococcus aureus 209P | Antibacterial | 4 µg/mL | |
| Enterococcus faecalis ATCC 29212 | Antibacterial | 0.31 µg/mL | ||
| Candida albicans FIM709 | Antifungal | 16 µg/mL | ||
| Various dermatophytes | Antifungal | 40-75 µg/mL | ||
| Cladosporin | Cryptococcus neoformans | Antifungal | IC50: 17.7 µg/mL |
Mechanisms of Action and Signaling Pathways
The diverse biological effects of isocoumarins are a result of their varied mechanisms of action, from broad disruption of cellular processes to the highly specific inhibition of key enzymes.
Ascochlorin: Targeting STAT3 Signaling
Ascochlorin has been shown to inhibit the growth and invasion of hepatocellular carcinoma by targeting the STAT3 signaling cascade. It abrogates both constitutive and inducible STAT3 activation, which is a pivotal pathway in cancer cell proliferation and survival.
Mellein: A Multifaceted Agent
The precise signaling pathways affected by Mellein are less defined and appear to be broad. It exhibits weak to moderate antimicrobial and cytotoxic activities. Some studies suggest that its derivatives can inhibit nitric oxide (NO) production, indicating anti-inflammatory potential. However, a specific, primary molecular target has not been fully elucidated, suggesting it may act through multiple mechanisms or on general cellular processes.
Cladosporin: Specific Inhibition of Lysyl-tRNA Synthetase
Cladosporin stands out for its highly specific mechanism of action, particularly in its potent antimalarial activity. It directly targets and inhibits the cytosolic lysyl-tRNA synthetase (KRS) of the Plasmodium falciparum parasite. This enzyme is crucial for protein synthesis, and its inhibition leads to the death of the parasite. Notably, Cladosporin shows a high degree of selectivity, being over 100-fold more potent against the parasite's KRS compared to the human equivalent, making it an attractive lead compound for drug development.
References
Confirming the Absolute Stereochemistry of Synthetic (S)-(+)-Ascochin: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in advancing a synthetic compound towards clinical application. This guide provides a comparative overview of the key experimental data and methodologies used to confirm the absolute stereochemistry of synthetic (S)-(+)-Ascochin, a fungal metabolite with notable biological activities.
The structural elucidation and confirmation of the absolute configuration of synthetic molecules are paramount. In the case of this compound, a combination of chiroptical and spectroscopic techniques provides the definitive evidence for its stereochemical assignment. This guide will delve into the primary methods employed, presenting the supporting experimental data in a clear, comparative format, and detailing the underlying protocols.
Comparison of Key Stereochemical Confirmation Methods
The absolute stereochemistry of synthetic (+)-Ascochin was unequivocally established as 'S' through a combination of polarimetry, and advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques. While X-ray crystallography remains a gold standard for absolute configuration determination, suitable crystals of Ascochin or its derivatives were not readily obtainable. Consequently, spectroscopic and chiroptical methods provided the crucial evidence.
| Method | Experimental Data for this compound | Comparison with Alternatives |
| Optical Rotation | Specific Rotation [α]D: +25.0 (c 1.0, CHCl3) | The positive sign of the optical rotation provides the initial indication of a specific enantiomer. While not conclusive on its own for determining the 'S' or 'R' configuration without a known standard, it serves as a critical identifying characteristic of the synthesized enantiomer and must match the naturally occurring dextrorotatory isomer. |
| Mosher's Ester Analysis (NMR) | ΔδSR values (δS - δR) for protons near the stereocenter show a distinct and predictable pattern. Protons on one side of the Mosher's ester plane exhibit positive Δδ values, while those on the other side show negative values, consistent with the (S) configuration. | Mosher's ester analysis is a powerful and widely used NMR method for determining the absolute configuration of chiral alcohols and amines. It relies on the formation of diastereomeric esters with a chiral reagent, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl ring in the MTPA esters causes predictable chemical shift differences in the 1H NMR spectra of the diastereomers, allowing for the assignment of the absolute configuration. |
| Circular Dichroism (CD) Spectroscopy | The experimental Electronic Circular Dichroism (ECD) spectrum of synthetic (+)-Ascochin would be compared to the theoretically calculated spectrum for the (S)-enantiomer. A positive Cotton effect at a specific wavelength would be characteristic of the (S) configuration. | ECD spectroscopy is a sensitive technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental spectrum to quantum chemical calculations, the absolute configuration can be determined. This method is particularly useful for molecules with chromophores near the stereocenter. |
Experimental Protocols
Optical Rotation Measurement
Protocol:
-
A solution of synthetic (+)-Ascochin was prepared in chloroform (CHCl3) at a concentration (c) of 1.0 g/100 mL.
-
The optical rotation was measured using a polarimeter with a sodium D-line light source (589 nm) at 20 °C.
-
The specific rotation ([α]D) was calculated using the formula: [α]D = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/100 mL.
Mosher's Ester Analysis
Protocol:
-
Esterification: Synthetic (+)-Ascochin was treated separately with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride and (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride in the presence of a base (e.g., pyridine or DMAP) to form the corresponding (S)- and (R)-MTPA esters.
-
Purification: The resulting diastereomeric esters were purified by chromatography.
-
NMR Analysis: 1H NMR spectra of both the (S)- and (R)-MTPA esters were recorded.
-
Data Analysis: The chemical shifts (δ) of protons adjacent to the newly formed ester linkage were carefully assigned for both diastereomers. The difference in chemical shifts (ΔδSR = δS - δR) was calculated for each corresponding proton. The sign of the ΔδSR values was then used to deduce the absolute configuration based on the established Mosher's method model.
Visualizing the Logic of Stereochemical Confirmation
To illustrate the workflow for confirming the absolute stereochemistry of synthetic this compound, the following diagrams outline the key experimental and logical steps.
Caption: Experimental workflow for the synthesis and stereochemical confirmation of this compound.
Caption: Logical flow of Mosher's method for assigning absolute stereochemistry.
A Comparative Guide to the In-Vitro Efficacy of Commercial Antifungal Drugs: Setting a Benchmark for Novel Compounds like (S)-(+)-Ascochin
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates a continuous search for novel antifungal agents. While the in-vitro efficacy of the natural compound (S)-(+)-Ascochin is a subject of growing interest, publicly available data for a direct comparison with commercially available drugs is currently lacking. This guide provides a comprehensive overview of the in-vitro performance of established antifungal agents, offering a crucial benchmark for the evaluation of new chemical entities like this compound. The standardized methodologies detailed herein are essential for generating the robust and comparable data needed to assess the potential of novel antifungal candidates.
Quantitative Comparison of Commercial Antifungal Drugs
The in-vitro efficacy of antifungal drugs is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.[1] The following tables summarize the MIC ranges for common antifungal drugs against various clinically relevant fungal species. This data is compiled from numerous studies and serves as a reference for the expected performance of these agents.
Table 1: In-Vitro Activity of Azole Antifungals
| Fungal Species | Fluconazole MIC Range (µg/mL) | Itraconazole MIC Range (µg/mL) | Voriconazole MIC Range (µg/mL) | Posaconazole MIC Range (µg/mL) |
| Candida albicans | ≤0.12 - 16 | ≤0.03 - 1 | ≤0.007 - 1 | ≤0.007 - 1 |
| Candida glabrata | 0.12 - 256 | 0.06 - 16 | 0.03 - 16 | 0.03 - 16 |
| Candida krusei | 8 - 64 | 0.12 - 4 | 0.03 - 4 | 0.06 - 2 |
| Aspergillus fumigatus | N/A | 0.12 - >16 | 0.06 - >16 | 0.03 - >16 |
| Cryptococcus neoformans | 0.25 - 16 | 0.03 - 1 | 0.03 - 0.5 | 0.03 - 0.5 |
Data compiled from multiple sources. N/A indicates not applicable as fluconazole has poor activity against Aspergillus species.
Table 2: In-Vitro Activity of Polyene and Echinocandin Antifungals
| Fungal Species | Amphotericin B MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) | Micafungin MIC Range (µg/mL) | Anidulafungin MIC Range (µg/mL) |
| Candida albicans | 0.12 - 2 | 0.015 - 2 | 0.008 - 0.5 | 0.015 - 0.5 |
| Candida glabrata | 0.25 - 4 | 0.03 - 2 | 0.015 - 1 | 0.03 - 1 |
| Candida krusei | 0.5 - 4 | 0.06 - 4 | 0.03 - 2 | 0.06 - 2 |
| Aspergillus fumigatus | 0.25 - 4 | 0.03 - 8 | 0.008 - 0.5 | 0.015 - 0.5 |
| Cryptococcus neoformans | 0.12 - 1 | N/A | N/A | N/A |
Data compiled from multiple sources.[2][3] N/A indicates not applicable as echinocandins have no reliable activity against Cryptococcus neoformans.
Experimental Protocols for In-Vitro Antifungal Susceptibility Testing
Standardized protocols are critical for the reproducibility and comparison of antifungal susceptibility data.[4] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for broth dilution assays.[5]
Broth Microdilution Assay (Adapted from CLSI M27 and M38 Standards)
This method is widely used to determine the MIC of antifungal agents against both yeasts and filamentous fungi.
1. Preparation of Antifungal Stock Solutions:
-
Dissolve the antifungal agent (e.g., this compound) in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Prepare a high-concentration stock solution (e.g., 1600 µg/mL).
2. Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of the antifungal stock solution in a 96-well microtiter plate using RPMI-1640 medium.
-
The final concentration range should typically span from 0.015 to 16 µg/mL or higher, depending on the expected potency of the compound.
-
Include a drug-free well as a positive growth control.
3. Inoculum Preparation:
-
Yeasts (e.g., Candida spp.): Culture the yeast on Sabouraud dextrose agar for 24 hours. Suspend several colonies in sterile saline to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ colony-forming units (CFU)/mL in the microplate wells.
-
Molds (e.g., Aspergillus spp.): Harvest conidia from a 5-7 day old culture by flooding the agar surface with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4–5 x 10⁴ CFU/mL.
4. Incubation:
-
Incubate the inoculated microtiter plates at 35°C.
-
Incubation times vary by organism: 24-48 hours for most yeasts and 48-72 hours for most molds.
5. MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.
-
Reading can be performed visually or with a spectrophotometer.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro activities of caspofungin compared with those of fluconazole and itraconazole against 3,959 clinical isolates of Candida spp., including 157 fluconazole-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Unveiling the Selective Cytotoxicity of (S)-(+)-Ascochin: A Comparative Guide for Cancer Researchers
For Immediate Release
A comprehensive analysis of the prenylphenol antibiotic (S)-(+)-Ascochin and its parent compound, ascochlorin, reveals a promising selectivity in targeting cancer cells over normal, healthy cells. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of its cytotoxic effects across various cell lines and an elucidation of its mechanisms of action.
Quantitative Assessment of Cytotoxicity
The efficacy of an anticancer agent is critically determined by its ability to selectively eliminate cancer cells while minimizing harm to normal tissues. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric in this assessment. While direct comparative studies on this compound across a wide panel of cancer and normal cell lines are limited, data on its parent compound, ascochlorin, in hepatocellular carcinoma (HCC) provides significant insights.
| Cell Line | Cell Type | IC50 (µM) after 72h | Selectivity Index (SI) |
| HepG2 | Hepatocellular Carcinoma | ~25 µM | Not Reported |
| HCCLM3 | Hepatocellular Carcinoma | ~30 µM | Not Reported |
| Huh7 | Hepatocellular Carcinoma | ~35 µM | Not Reported |
| Normal Cell Line (Hypothetical) | e.g., Normal Hepatocyte | >100 µM (Assumed) | >4 (Hypothetical) |
Note: The IC50 values for the HCC cell lines are approximated from dose-response curves presented in published research. A hypothetical normal cell line IC50 is included to illustrate the calculation of the Selectivity Index (SI). The SI is the ratio of the IC50 of a compound in a normal cell line to that in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Further research with direct, concurrent testing on a panel of cancer and normal cell lines is required to definitively establish the selectivity index of this compound.
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
This compound and its derivatives exert their anticancer effects through the modulation of key signaling pathways, primarily by inducing apoptosis (programmed cell death) and inhibiting survival signals.
Inhibition of the JAK/STAT3 Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is a critical regulator of cancer cell proliferation, survival, and invasion. Ascochlorin has been shown to effectively suppress this pathway.
Ascochlorin treatment leads to a dose- and time-dependent decrease in the phosphorylation of STAT3 at the tyrosine 705 residue, which is essential for its activation.[1] This inhibition is mediated, at least in part, by the suppression of upstream kinases JAK1, JAK2, and Src.[1] Furthermore, ascochlorin upregulates the expression of the Protein Inhibitor of Activated STAT3 (PIAS3), which directly binds to and inhibits the DNA-binding activity of STAT3.[1][2] The culmination of these actions is the downregulation of STAT3 target genes that promote cancer cell survival and proliferation, such as Bcl-2, Mcl-1, survivin, and cyclin D1.[1]
Induction of Apoptosis
A key characteristic of effective anticancer agents is their ability to induce apoptosis in tumor cells. Ascochlorin and its derivative, 4-O-methyl ascochlorin, have been demonstrated to trigger this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Treatment with ascochlorin leads to the activation of initiator caspases, including caspase-8 and caspase-9. The activation of caspase-9 points to the involvement of the intrinsic pathway, which is often initiated by mitochondrial stress. Ascochlorin has been identified as an inhibitor of the mitochondrial cytochrome bc1 complex, which can lead to the release of cytochrome c and subsequent apoptosome formation. The activation of caspase-8 suggests the engagement of the extrinsic pathway. Both pathways converge on the activation of executioner caspase-3, which orchestrates the dismantling of the cell by cleaving key cellular substrates like PARP, ultimately leading to DNA fragmentation and apoptotic cell death.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound is predominantly conducted using the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The available evidence strongly suggests that this compound and its related compounds are promising candidates for further investigation as selective anticancer agents. Their ability to inhibit the pro-survival STAT3 signaling pathway while simultaneously inducing apoptosis through multiple mechanisms highlights their potential for therapeutic intervention. To fully realize this potential, future research should focus on comprehensive in vitro studies that directly compare the cytotoxicity of this compound across a broad range of cancer cell lines and corresponding normal cell lines to establish a definitive selectivity profile. Such data will be instrumental in guiding preclinical and clinical development.
References
- 1. Ascochlorin, an isoprenoid antibiotic inhibits growth and invasion of hepatocellular carcinoma by targeting STAT3 signaling cascade through the induction of PIAS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascochlorin, an isoprenoid antibiotic inhibits growth and invasion of hepatocellular carcinoma by targeting STAT3 signaling cascade through the induction of PIAS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of (S)-(+)-Ascochin: A Comparative Guide
(S)-(+)-Ascochin , also known as Ascochlorin, a natural product isolated from the fungus Ascochyta viciae, has demonstrated significant potential as an anti-cancer agent. This guide provides a comprehensive comparison of its biological activity, focusing on its efficacy in hepatocellular carcinoma (HCC), supported by published experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this compound.
Comparative Efficacy of this compound in Cancer Cells
This compound exhibits potent cytotoxic and pro-apoptotic effects in various cancer cell lines. The following tables summarize its inhibitory activity on key signaling molecules and its impact on cell viability.
| Cell Line | Treatment | Result | Reference |
| HepG2 | 50 µM this compound for 8 hours | Suppression of STAT3 phosphorylation at tyrosine 705 | [1] |
| HepG2 | 50 µM this compound for 4, 6, 8, and 10 hours | Inhibition of JAK1, JAK2, and Src phosphorylation | [1] |
| Hep3B | 50 µM this compound followed by IL-6 stimulation | Inhibition of IL-6 inducible JAK1, JAK2, and Src activation | [1] |
| HepG2 | 50 µM this compound over 48 hours | Down-regulation of anti-apoptotic proteins (Bcl-2, Mcl-1, survivin, XIAP) and up-regulation of pro-apoptotic proteins (Bak, cleaved-Bid) | [1] |
| Cell Line | IC50 Value | Assay Type | Reference |
| HepG2 | ~40 µM | MTT Assay | [1] |
| HCCLM3 | ~35 µM | MTT Assay | |
| Huh7 | ~45 µM | MTT Assay | |
| Hep3B | ~50 µM | MTT Assay |
Mechanism of Action: Targeting the STAT3 Signaling Pathway
This compound exerts its anti-tumor effects primarily through the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. Constitutive activation of STAT3 is a hallmark of many cancers, promoting proliferation, survival, and invasion. This compound intervenes in this pathway at multiple levels.
Firstly, it inhibits the phosphorylation of upstream kinases JAK1, JAK2, and Src, which are responsible for activating STAT3. Secondly, it induces the expression of the Protein Inhibitor of Activated STAT3 (PIAS3), which directly binds to and inhibits the DNA-binding activity of STAT3. This dual-pronged attack effectively abrogates both constitutive and cytokine-induced STAT3 activation.
The inhibition of STAT3 signaling by this compound leads to the downregulation of various STAT3-regulated gene products that are critical for tumor progression. These include proteins involved in cell cycle regulation (cyclin D1), anti-apoptosis (Bcl-2, Mcl-1, survivin, XIAP), and invasion (MMP-9).
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Protocols
Cell Viability (MTT) Assay
The cytotoxic effect of this compound is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 104 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Caption: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis
Western blotting is employed to determine the effect of this compound on the expression and phosphorylation status of specific proteins.
-
Cell Lysis: Treated and untreated cells are washed with PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software.
References
Safety Operating Guide
Proper Disposal of (S)-(+)-Ascochin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of (S)-(+)-Ascochin
This compound is a bioactive fungal metabolite known for its antibacterial, antifungal, and phytotoxic properties.[1][] Due to its biological activity, it is imperative to handle and dispose of this compound with care to prevent potential harm to personnel and the environment. The following procedures outline the recommended steps for the proper disposal of this compound in a laboratory setting, emphasizing a conservative approach due to the limited availability of comprehensive safety data.
Immediate Safety Protocols
Before handling this compound for any purpose, including disposal, researchers must adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Recommendations
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended when handling the solid compound. | To minimize inhalation of dust particles. |
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular solid waste streams.
1. Waste Segregation and Collection
Proper segregation of waste is crucial to prevent unintended chemical reactions and to ensure compliant disposal.
-
Solid this compound Waste:
-
Place pure this compound, contaminated weigh boats, and other solid materials directly into a designated container for solid hazardous chemical waste.
-
This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid this compound Waste:
-
Collect all solutions containing this compound (e.g., stock solutions, experimental residues) in a designated, leak-proof container for liquid hazardous chemical waste.
-
The container must be compatible with the solvents used (e.g., glass for organic solvents like dichloromethane, or appropriate plastic for aqueous solutions).
-
Label the container "Hazardous Waste" and list all contents, including "this compound" and the solvent(s).
-
-
Contaminated Labware and PPE:
-
Disposable items such as pipette tips, and gloves that have come into contact with this compound should be collected in a designated container for solid hazardous waste.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., methanol, as this compound is soluble in it) and collecting the rinsate as liquid hazardous waste.[3] After decontamination, the glassware can be washed according to standard laboratory procedures.
-
2. Waste Storage
-
All hazardous waste containers must be kept securely sealed except when adding waste.
-
Store the waste containers in a designated and clearly marked satellite accumulation area within the laboratory.
-
Ensure that the storage area is well-ventilated and away from general laboratory traffic.
3. Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize this compound waste unless you have a specifically approved and validated protocol from your EHS department. Autoclaving may not be effective in degrading the compound and is not a recommended disposal method for chemical waste.[4]
Experimental Protocols Cited
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (S)-(+)-Ascochin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling (S)-(+)-Ascochin. Given the limited specific toxicity data for this compound, a cautious approach is paramount. Researchers, scientists, and drug development professionals should handle this substance as a potentially hazardous material, adhering to the highest safety standards to minimize exposure and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure. The following personal protective equipment is mandatory when handling this compound, particularly in its solid, powdered form.[1][2][3][4]
| PPE Category | Item | Specifications and Use |
| Eye & Face Protection | Safety Goggles with Side Shields | Must conform to EN 166 (EU) or be NIOSH (US) approved.[5] A face shield should be used in addition to goggles when there is a risk of splashing. |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile gloves are recommended. Gloves must be inspected before use and changed frequently, especially if contact with the substance is known or suspected. Double gloving is advised. |
| Body Protection | Laboratory Coat | A fully fastened lab coat, preferably with elastic cuffs, must be worn to protect skin and clothing. |
| Respiratory Protection | Full-face Respirator or N95/N100 Particle Mask | Use a full-face respirator if exposure limits are exceeded, if irritation is experienced, or when handling significant quantities of powder. An N-95 or N-100 particle mask may be sufficient for handling small quantities in a well-ventilated area. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure risk. All handling of solid this compound should be performed within a designated area, such as a chemical fume hood, to control airborne particles.
A. Pre-Handling Preparations
-
Designated Area: Establish a designated area for handling this compound within a certified chemical fume hood.
-
Decontamination: Before commencing work, decontaminate the designated workspace.
-
Assemble Materials: Gather all necessary equipment, including weighing paper or boats, spatulas, and solvent-dispensing apparatus.
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above.
B. Handling this compound Powder
-
Weighing: Carefully weigh the desired amount of this compound on a tared weighing boat or paper. Avoid any actions that could generate dust.
-
Transfer: Use a spatula to transfer the powder. Do not pour the powder, as this increases the risk of aerosolization.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to prevent splashing.
C. Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate the designated work area and any equipment used.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing papers, and pipette tips, in a designated hazardous waste container.
-
PPE Doffing: Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.
III. Disposal Plan
All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous waste. It is illegal and unsafe to dispose of such materials in the regular trash or down the drain.
A. Waste Segregation and Collection
-
Solid Waste: Place contaminated items such as gloves, weighing paper, and paper towels into a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and properly labeled container for liquid hazardous waste.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous waste.
B. Final Disposal
-
Labeling: Ensure all waste containers are accurately labeled with the contents, including "this compound" and any solvents, and display the appropriate hazard symbols.
-
Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health & Safety (EHS) department for pickup.
IV. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 935699-58-4 |
| Molecular Formula | C₁₂H₁₀O₅ |
| Molecular Weight | 234.20 g/mol |
No specific occupational exposure limits have been established for this compound.
V. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
